Doxepin Hydrochloride
Description
This compound is a dibenzoxepin derivative and tricyclic antidepressant with antipruritic and sedative activities. Doxepin blocks the reuptake of norepinephrine and serotonin into presynaptic terminals thereby prolonging the availability of the monoaminergic neurotransmitters within the synaptic cleft and enhancing their action leading to sedative effects. Doxepin also has antagonistic effects on histamine (H1 and H2), 5-HT2, alpha-1 adrenergic, and muscarinic receptors. The antipruritic effect of this agent is the result mediated through inhibition of histamine receptors.
This compound is a dibenzoxepin-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, doxepin does not affect mood or arousal, but may cause sedation. In depressed individuals, doxepin exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Tertiary amine TCAs, such as doxepin and amitriptyline, are more potent inhibitors of serotonin reuptake than secondary amine TCAs, such as nortriptyline and desipramine. TCAs also down-regulate cerebral cortical β -adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine H1 receptors, α 1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. Doxepin has less sedative and anticholinergic effects than amitriptyline. See toxicity section below for a complete listing of side effects. Doxepin may be used to treat depression and insomnia. Unlabeled indications include chronic and neuropathic pain, and anxiety. Doxepin may also be used as a second line agent to treat idiopathic urticaria.
See also: Doxepin (has active moiety).
Properties
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSPTUQQIYJOT-SJDTYFKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045145 | |
| Record name | Doxepin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229-29-4, 4698-39-9 | |
| Record name | Doxepin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxepin hydrochloride (E)-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxepin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Doxepin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXEPIN HYDROCHLORIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU61C5RH24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Doxepin Hydrochloride: A Comprehensive Technical Profile of Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the receptor binding affinity and selectivity profile of Doxepin Hydrochloride. The information is curated for professionals in the fields of pharmacology, neuroscience, and drug development to support research and development initiatives.
Introduction to this compound
Doxepin is a tricyclic antidepressant (TCA) that has been in clinical use for decades.[1][2] Its therapeutic applications have expanded over time from treating major depressive disorder and anxiety to managing insomnia and pruritus, owing to its complex and dose-dependent pharmacodynamic profile.[3][4] Doxepin's diverse clinical utility is a direct consequence of its interaction with a wide array of neurotransmitter receptors and transporters. Understanding its binding affinity and selectivity is crucial for elucidating its mechanisms of action and for the development of novel therapeutics with improved target specificity.
Receptor Binding Affinity Profile of Doxepin
The affinity of a ligand for a receptor is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The data presented below, summarized from various in vitro studies, illustrates Doxepin's broad pharmacological footprint.
Data Presentation: Quantitative Binding Data
The following tables summarize the Ki values of Doxepin for various receptors, providing a clear comparison of its binding affinity across different receptor families.
Table 1: Doxepin Binding Affinity for Histamine Receptors
| Receptor | Ki (nM) | Notes |
|---|---|---|
| Histamine H1 | 0.17 - 0.26 | Extremely high affinity. Doxepin is one of the most potent H1 receptor antagonists known.[5][6][7] |
| Histamine H2 | Potent Antagonist | Specific Ki values are less consistently reported, but potent antagonism is noted.[8] |
Table 2: Doxepin Binding Affinity for Adrenergic Receptors
| Receptor | Ki (nM) |
|---|---|
| α1-Adrenergic | 24 |
| α2-Adrenergic | Weak Affinity |
Table 3: Doxepin Binding Affinity for Serotonin (5-HT) Receptors and Transporter
| Receptor/Transporter | Ki (nM) |
|---|---|
| Serotonin Transporter (SERT) | 68 |
| 5-HT1A | Moderate Affinity |
| 5-HT2A | Strong Affinity |
| 5-HT2C | Moderate Affinity |
Table 4: Doxepin Binding Affinity for Muscarinic Acetylcholine Receptors
| Receptor Subtype | Ki (nM) |
|---|---|
| M1 | 18 - 38 |
| M2 | 160 - 230 |
| M3 | 25 - 52 |
| M4 | 20 - 82 |
| M5 | 5.6 - 75 |
Table 5: Doxepin Binding Affinity for Dopamine Receptors
| Receptor | Ki (nM) |
|---|
| D2 | Weak Affinity |
Table 6: Doxepin Binding Affinity for Norepinephrine Transporter
| Transporter | Ki (nM) |
|---|
| Norepinephrine Transporter (NET) | 29.5 |
Note: Ki values can vary between studies due to different experimental conditions, tissues, and radioligands used.
Selectivity Profile
Doxepin's selectivity is highly dose-dependent.[3][4]
-
At low doses (e.g., 3-6 mg) , it acts as a highly selective H1 receptor antagonist.[9] Its affinity for the H1 receptor is significantly greater than for any other receptor, which is the basis for its use as a hypnotic for the treatment of insomnia.[5][10]
-
At higher, antidepressant doses (typically above 75 mg/day) , Doxepin's activity at other receptors becomes clinically relevant.[5] It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) by blocking SERT and NET.[1][2][11] Concurrently, its antagonism of α1-adrenergic, muscarinic, and other serotonin receptors contributes to both its therapeutic effects and its side-effect profile, which can include sedation, dry mouth, and dizziness.[5][12][13]
Doxepin is a mixture of (E) and (Z) stereoisomers, with the Z-isomer having a more than five-fold higher affinity for the H1 receptor.[3]
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for a receptor.[14][15] These assays measure the direct interaction of a radiolabeled ligand with a receptor preparation.
Objective: To determine the inhibition constant (Ki) of Doxepin for a specific receptor using a competitive binding assay.
Materials:
-
Receptor Source: Homogenates of tissues or membranes from cell lines expressing the target receptor.
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]pyrilamine for the H1 receptor).
-
Test Compound: Unlabeled this compound at a range of concentrations.
-
Assay Buffer: A buffer solution to maintain pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
Methodology:
-
Preparation:
-
Prepare a series of dilutions of unlabeled Doxepin.
-
Prepare the receptor membrane homogenate from the appropriate tissue or cell source.
-
-
Incubation:
-
In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled Doxepin.
-
For determining total binding, omit the unlabeled Doxepin.
-
For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor to saturate the specific binding sites.
-
Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.[14][15]
-
-
Separation:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester.[16] This step separates the receptor-bound radioligand (which is trapped on the filter) from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the Doxepin concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Doxepin that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.[17]
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[17]
-
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
References
- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. Doxepin - Wikipedia [en.wikipedia.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. [3H]doxepin interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. psychdb.com [psychdb.com]
- 10. droracle.ai [droracle.ai]
- 11. selleckchem.com [selleckchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Pathways: A Technical Guide to the Pharmacokinetics and Metabolism of Doxepin Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Doxepin Hydrochloride, a tricyclic antidepressant, within rodent models. By synthesizing available data, this document aims to serve as a critical resource for professionals in drug development and preclinical research, offering detailed experimental protocols, quantitative pharmacokinetic data, and visualizations of key metabolic processes.
Executive Summary
Doxepin undergoes rapid absorption and extensive metabolism in rodent models, primarily through pathways of N-demethylation, hydroxylation, and subsequent glucuronide conjugation. The primary active metabolite, desmethyldoxepin (nordoxepin), is formed through these processes. Distribution is widespread, with initial high concentrations in the liver, kidneys, and lungs. The primary route of excretion for doxepin and its metabolites in rats is through the kidneys. This guide consolidates the fragmented data from various studies to present a cohesive picture of doxepin's journey through the rodent system, highlighting key quantitative parameters and the methodologies used to obtain them.
Pharmacokinetic Profile
The pharmacokinetic profile of doxepin in rodents is characterized by rapid absorption and clearance. Following oral administration in rats, peak plasma concentrations (Tmax) are typically reached within 30 to 60 minutes[1]. The drug is widely distributed among tissues, though only doxepin and its primary active metabolite, desmethyldoxepin, are found in the brain[2].
Quantitative Pharmacokinetic Parameters
While a complete, unified dataset for a single rodent study is not available in the public literature, the following tables collate available data points and provide human data for comparative context.
Table 1: Doxepin Pharmacokinetic Parameters in Rodents (Oral Administration)
| Parameter | Species | Dose | Value | Source |
| Tmax (Time to Peak Concentration) | Rat | 10 mg/kg | 0.5 - 1 hour | [1] |
| Oral LD50 | Rat | N/A | 147 mg/kg | [3] |
| Oral LD50 | Mouse | N/A | 180 mg/kg | [3] |
Table 2: Desmethyldoxepin (Metabolite) Pharmacokinetic Parameters (Human Data for Comparison)
| Parameter | Species | Value | Source |
| Tmax | Human | 2 - 10 hours | [4] |
| Half-life (t½) | Human | ~31 hours | [5][6] |
Table 3: Doxepin Excretion Profile in Rats (Oral Administration of Radiolabeled Dose)
| Route of Excretion | Percentage of Administered Dose | Source |
| Urine | ~60% | [1] |
| Feces | Not specified |
Metabolism of Doxepin
Doxepin is extensively metabolized in rodents, primarily in the liver. The metabolic transformations include demethylation, N-oxidation, hydroxylation, and glucuronide formation[2][7]. The major metabolites identified in rats are hydroxy-doxepin and its glucuronide conjugate[2]. The key metabolic conversion is the N-demethylation of doxepin to its pharmacologically active metabolite, desmethyldoxepin. While specific rodent data is limited, human studies indicate that this transformation is primarily carried out by cytochrome P450 enzymes, particularly CYP2C19, with minor contributions from CYP1A2 and CYP2C9[5][8]. Subsequent hydroxylation of both doxepin and desmethyldoxepin is mainly mediated by CYP2D6[5][8].
Experimental Protocols
This section outlines typical methodologies employed in the study of doxepin pharmacokinetics in rodent models, synthesized from various research accounts.
Animal Models and Dosing
-
Species: Male Wistar rats or Albino-Swiss mice are commonly used.
-
Housing: Animals are typically housed in controlled environments with standard light-dark cycles and access to food and water ad libitum.
-
Administration: this compound is often dissolved in saline for administration.
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration via methods such as tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is then stored at -20°C or lower until analysis.
-
Tissue Homogenization: For tissue distribution studies, organs of interest (liver, kidney, brain, etc.) are harvested, weighed, and homogenized in a suitable buffer to create a uniform sample for analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of doxepin and desmethyldoxepin in plasma.
-
Sample Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the analytes from the plasma matrix. A common LLE method involves using methyl tert-butyl ether.
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as a Hypurity C8 (100 mm × 4.6 mm, 5 µm) or Kinetex Biphenyl (50 x 2.1 mm), is used for separation[9].
-
Mobile Phase: A gradient elution is typically used, consisting of a mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 2.0 mM ammonium formate).
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
Transitions: Protonated precursor to product ion transitions are monitored, for example:
-
Conclusion and Future Directions
The pharmacokinetic and metabolic profiles of this compound in rodent models indicate rapid absorption, widespread distribution, extensive hepatic metabolism, and renal excretion. The primary metabolic pathway involves N-demethylation to the active metabolite desmethyldoxepin. While existing literature provides a foundational understanding, there is a clear need for comprehensive studies that report a full slate of pharmacokinetic parameters for both the parent drug and its active metabolite within a single rodent species under various dosing schemes. Such data would be invaluable for refining preclinical models and improving the translation of these findings to clinical applications. Future research should also focus on the specific roles of different CYP450 isoforms in rodent doxepin metabolism to better understand potential drug-drug interactions.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Doxepin kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nordoxepin - Wikipedia [en.wikipedia.org]
- 6. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ClinPGx [clinpgx.org]
- 9. phenomenex.com [phenomenex.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of (E)- and (Z)-Isomers of Doxepin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Doxepin hydrochloride is a tricyclic antidepressant (TCA) and anxiolytic agent that has been in clinical use for decades.[1][2][3][4] Commercially available doxepin is a mixture of (E)- and (Z)-geometric isomers, typically in an approximate 85:15 ratio, respectively.[1][5][6][7] Emerging research has demonstrated that these isomers possess distinct pharmacological profiles, contributing differently to the drug's overall therapeutic effects and side-effect profile. The (Z)-isomer exhibits significantly higher affinity for the histamine H1 receptor and is a more potent inhibitor of serotonin and norepinephrine reuptake, whereas the predominance of the (E)-isomer contributes to the drug's overall selectivity for the norepinephrine transporter. This guide provides a comprehensive overview of the differential biological activities of the (E)- and (Z)-isomers of doxepin, presenting quantitative data, detailed experimental protocols, and visual diagrams of metabolic and signaling pathways to elucidate their individual contributions to the drug's clinical profile.
Introduction
Doxepin is a dibenzoxepine derivative TCA approved for the treatment of major depressive disorder, anxiety, and, at very low doses, insomnia.[1][3][4] Its therapeutic action is primarily attributed to its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) at synaptic terminals, alongside antagonism of various other receptors.[1][3][4] Doxepin is synthesized and marketed as a mixture of geometric isomers: (E)-doxepin (trans) and (Z)-doxepin (cis).[1][2][8] While historically administered as a fixed-ratio mixture, recent studies have highlighted significant differences in the biological activity of the individual isomers, suggesting that the drug's multifaceted effects are a composite of their distinct pharmacodynamic and pharmacokinetic properties.
Differential Pharmacology and Biological Activity
The therapeutic and adverse effects of doxepin are a direct result of its interaction with multiple molecular targets. The two geometric isomers, however, interact with these targets with differing affinities, leading to a distinct separation of biological activities.
Receptor and Transporter Binding Affinities
The primary mechanism of antidepressant action for TCAs is the inhibition of serotonin and norepinephrine transporters (SERT and NET). Sedative effects are largely mediated by potent antagonism of the histamine H1 receptor (H1R). The (E)- and (Z)-isomers of doxepin show significant differences in their affinities for these targets.
It is well-established that the (Z)-isomer is a more potent inhibitor of both serotonin and norepinephrine reuptake compared to the (E)-isomer.[1] Furthermore, the (Z)-isomer demonstrates a markedly higher affinity for the histamine H1 receptor, which is responsible for the sedative properties of doxepin.[5][6][9][10][11] One study quantified this difference, revealing that (Z)-doxepin binds to the wild-type H1R with approximately 5.2-fold higher affinity than the (E)-isomer.[5][6] The high concentration of the (E)-isomer in the commercial mixture is thought to be responsible for the drug's overall greater selectivity for inhibiting norepinephrine reuptake over that of serotonin.[1][9]
Doxepin is also known to be a potent antagonist at muscarinic and α1-adrenergic receptors, contributing to common TCA side effects like dry mouth, constipation, and orthostatic hypotension.[1][3][12] However, isomer-specific binding data for these receptors are not extensively detailed in current literature.
Table 1: Comparative Binding Affinities of Doxepin Isomers
| Target | (E)-Isomer Activity | (Z)-Isomer Activity | Primary Biological Effect |
| Histamine H1 Receptor (H1R) | Lower Affinity | ~5.2-fold Higher Affinity than (E)-isomer[5][6] | Sedation, Hypnosis, Antipruritic |
| Serotonin Transporter (SERT) | Weaker Inhibitor | More Potent Inhibitor than (E)-isomer[1] | Antidepressant, Anxiolytic |
| Norepinephrine Transporter (NET) | Weaker Inhibitor | More Potent Inhibitor than (E)-isomer[1] | Antidepressant |
Metabolism and the Role of Nordoxepin Isomers
Doxepin undergoes extensive hepatic metabolism, primarily through demethylation to its major active metabolite, nordoxepin (desmethyldoxepin), a reaction catalyzed mainly by the CYP2C19 enzyme.[7][9][13] Both isomers are substrates for this process, yielding (E)-nordoxepin and (Z)-nordoxepin. Subsequent hydroxylation of both doxepin and nordoxepin is mediated by CYP2D6.[13]
Interestingly, the metabolism is stereoselective. While the parent drug is an ~85:15 mixture of (E)- and (Z)-isomers, plasma levels of the nordoxepin isomers are found in an approximate 1:1 ratio.[14] Relative to doxepin, nordoxepin is a much more potent and selective norepinephrine reuptake inhibitor and has less potent antihistaminic, anticholinergic, and antiadrenergic activities.[1][14]
Table 2: Pharmacological Profile of Doxepin and Nordoxepin Isomers
| Compound | Isomeric Ratio (Drug/Plasma) | Primary Activity |
| Doxepin | ~85:15 (E:Z)[1][5][6] | Mixed SERT/NET inhibition; Potent H1R antagonism |
| (E)-Doxepin | ~85% of mixture | Contributes to NET selectivity[1][9] |
| (Z)-Doxepin | ~15% of mixture | Potent SERT/NET inhibitor; Very potent H1R antagonist[1][9][10] |
| Nordoxepin | ~50:50 (E:Z)[14] | More potent and selective NET inhibitor[14] |
Key Experimental Protocols
The characterization of the distinct biological activities of doxepin isomers relies on precise analytical and biochemical methods.
Protocol: Isomer Separation and Quantification by HPLC
A high-performance liquid chromatographic (HPLC) method is essential for the simultaneous determination of (E)- and (Z)-doxepin and their desmethyl metabolites in biological matrices or pharmaceutical formulations.
-
Objective: To achieve baseline resolution and quantification of the four isomeric compounds: (E)-doxepin, (Z)-doxepin, (E)-desmethyldoxepin, and (Z)-desmethyldoxepin.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Analytical silica column (e.g., 3-µm or 5-6 µm spherical silica microparticles).[15][16]
-
Mobile Phase: A mixture of organic solvents and an amine modifier is typically used. One effective mobile phase consists of acetonitrile, chloroform, and diethylamine (e.g., 750:250:0.2 v/v/v).[15] Another described mobile phase for serum analysis is a mixture of 0.025 M phosphate buffer, acetonitrile, and n-nonylamine (80:20:1).[16]
-
Detection: UV detection at an appropriate wavelength.
-
Procedure:
-
Prepare standard solutions of each purified isomer and the internal standard.
-
Extract the compounds from the sample matrix (e.g., serum, plasma) using a suitable liquid-liquid or solid-phase extraction method.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute the compounds isocratically.
-
Quantify the peaks by comparing their area to the standard curve. The method should be validated for accuracy, precision, and linearity.[15]
-
Protocol: Analysis of Isomer-Specific Binding to the Histamine H1 Receptor
This protocol describes a method to determine the relative binding affinity of the (E)- and (Z)-doxepin isomers by analyzing the ratio of isomers bound to the purified H1 receptor.[5][6][10][11]
-
Objective: To quantify the ratio of (E)- and (Z)-doxepin bound to the H1 receptor after incubation with a known isomeric mixture, thereby determining their relative binding affinities.
-
Materials:
-
Yeast or other cell culture system capable of overexpressing the human H1 receptor.
-
This compound (with a known E/Z ratio).
-
Buffers for cell lysis and receptor purification.
-
Detergent for solubilizing the receptor (e.g., dodecyl maltoside).
-
Affinity chromatography resin for H1R purification.
-
HPLC system as described in Protocol 3.1.
-
-
Procedure:
-
Receptor Expression and Solubilization: Culture yeast cells expressing the H1R. Harvest the cells and solubilize the membrane-bound receptors using a detergent-containing buffer.
-
Incubation with Doxepin: Incubate the solubilized H1R with a doxepin solution containing the 85:15 (E/Z) isomeric mixture.
-
Purification of H1R-Doxepin Complex: Purify the intact H1R-doxepin complexes from the mixture using affinity chromatography. This step removes unbound doxepin molecules.
-
Ligand Release: Denature the purified receptor complexes (e.g., by heating or chemical treatment) to release the bound doxepin isomers.
-
Quantification: Analyze the released doxepin solution using a validated HPLC method (as in Protocol 3.1) to determine the precise ratio of the (E)- and (Z)-isomers that were bound to the receptor.
-
Affinity Calculation: The enrichment of one isomer over the other in the bound fraction, relative to their starting ratio in the incubation mixture, allows for the calculation of their relative binding affinities. For example, finding a 55:45 (E:Z) ratio bound to the receptor from an 85:15 starting mixture indicates a ~5.2-fold higher affinity of the Z-isomer.[5][6]
-
Visualizations: Pathways and Workflows
Doxepin Metabolism
The metabolic pathway of doxepin involves stereoselective enzymatic reactions.
Caption: Metabolic pathway of (E)- and (Z)-doxepin.
Experimental Workflow for H1R Binding Affinity
This diagram outlines the key steps in determining the relative binding affinity of doxepin isomers for the H1 receptor.
Caption: Experimental workflow for H1R binding analysis.
Doxepin Isomer Signaling Pathways
The differential receptor affinities of the isomers lead to distinct primary signaling effects.
Caption: Differential signaling pathways of doxepin isomers.
Conclusion
The biological activity of this compound is not monolithic but is rather a composite of the distinct pharmacological profiles of its (E)- and (Z)-isomers. The (Z)-isomer is the primary driver of the potent antihistaminic effects, making it key to the drug's efficacy in treating insomnia at low doses. Both isomers contribute to the antidepressant effects via inhibition of norepinephrine and serotonin reuptake, with the (Z)-isomer being more potent and the (E)-isomer contributing to the overall NET selectivity. The stereoselective metabolism to an active metabolite, nordoxepin, which has its own distinct isomeric profile and activity, further complicates the pharmacological landscape. A thorough understanding of the individual contributions of these stereoisomers is critical for optimizing therapeutic strategies and for the rational design of future medications with improved efficacy and reduced side effects. This could involve the development of isomerically pure formulations to target specific clinical outcomes, such as using (Z)-doxepin for sleep disorders.
References
- 1. Doxepin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. New insights into antihistamine binding could lead to more effective treatments | EurekAlert! [eurekalert.org]
- 11. New Insights into Antihistamine Binding Could Lead to More Effective Treatments | Technology Networks [technologynetworks.com]
- 12. The interaction of amitriptyline, doxepin, imipramine and their N-methyl quaternary ammonium derivatives with subtypes of muscarinic receptors in brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Nordoxepin - Wikipedia [en.wikipedia.org]
- 15. High-performance liquid chromatographic determination of (Z)- and (E)-doxepin hydrochloride isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative determination of E- and Z-doxepin and E- and Z-desmethyldoxepin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Doxepin Hydrochloride Against Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key pathological mechanism in a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1][2] Doxepin hydrochloride, a tricyclic antidepressant, has demonstrated significant neuroprotective properties that extend beyond its primary indication.[3][4] Emerging evidence suggests that a core component of Doxepin's neuroprotective capacity lies in its ability to counteract oxidative stress-induced neuronal injury.[1][2] This technical guide provides an in-depth overview of the neuroprotective effects of this compound against oxidative stress, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in in vitro models of oxidative stress-induced neuronal injury. The following tables summarize the significant protective effects of Doxepin (1-100 nmol/L) against neurotoxicity induced by Glutamate (Glu), Sodium Dithionite, and Hemoglobin (Hb) in cultured neurons.[1][2]
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| Treatment Group | Oxidative Stressor | Doxepin Concentration | Outcome |
| Cultured Neurons | Glutamate (0.5 mmol/L, 15 min) | 1-100 nmol/L | Significantly inhibited the decrease in cell viability.[1][2] |
| Cultured Neurons | Sodium Dithionite (0.5 mmol/L, 24 h) | 1-100 nmol/L | Significantly inhibited the decrease in cell viability.[1][2] |
| Cultured Neurons | Hemoglobin (100 mg/L, 24 h) | 1-100 nmol/L | Significantly inhibited the decrease in cell viability.[1][2] |
Table 2: Effect of this compound on Lactate Dehydrogenase (LDH) Leakage
| Treatment Group | Oxidative Stressor | Doxepin Concentration | Outcome |
| Cultured Neurons | Glutamate (0.5 mmol/L, 15 min) | 1-100 nmol/L | Significantly inhibited the increase in LDH leakage.[1][2] |
| Cultured Neurons | Sodium Dithionite (0.5 mmol/L, 24 h) | 1-100 nmol/L | Significantly inhibited the increase in LDH leakage.[1][2] |
| Cultured Neurons | Hemoglobin (100 mg/L, 24 h) | 1-100 nmol/L | Significantly inhibited the increase in LDH leakage.[1][2] |
Table 3: Effect of this compound on Malondialdehyde (MDA) Content
| Treatment Group | Oxidative Stressor | Doxepin Concentration | Outcome |
| Cultured Neurons | Glutamate (0.5 mmol/L, 15 min) | 1-100 nmol/L | Significantly inhibited the increase in MDA content.[1][2] |
| Cultured Neurons | Sodium Dithionite (0.5 mmol/L, 24 h) | 1-100 nmol/L | Significantly inhibited the increase in MDA content.[1][2] |
| Cultured Neurons | Hemoglobin (100 mg/L, 24 h) | 1-100 nmol/L | Significantly inhibited the increase in MDA content.[1][2] |
Table 4: Effect of this compound on Superoxide Dismutase (SOD) Activity
| Treatment Group | Oxidative Stressor | Doxepin Concentration | Outcome |
| Cultured Neurons | Glutamate (0.5 mmol/L, 15 min) | 1-100 nmol/L | Significantly inhibited the decrease in SOD activity.[1][2] |
| Cultured Neurons | Sodium Dithionite (0.5 mmol/L, 24 h) | 1-100 nmol/L | Significantly inhibited the decrease in SOD activity.[1][2] |
| Cultured Neurons | Hemoglobin (100 mg/L, 24 h) | 1-100 nmol/L | Significantly inhibited the decrease in SOD activity.[1][2] |
Table 5: Effect of this compound on Intracellular Calcium ([Ca2+]i) Accumulation
| Treatment Group | Oxidative Stressor | Doxepin Concentration | Outcome |
| Cultured Neurons | Glutamate (0.5 mmol/L, 15 min) | 1-100 nmol/L | Significantly inhibited the increase in intracellular Ca2+ accumulation.[1][2] |
| Cultured Neurons | Sodium Dithionite (0.5 mmol/L, 24 h) | 1-100 nmol/L | Significantly inhibited the increase in intracellular Ca2+ accumulation.[1][2] |
| Cultured Neurons | Hemoglobin (100 mg/L, 24 h) | 1-100 nmol/L | Significantly inhibited the increase in intracellular Ca2+ accumulation.[1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
Primary Neuronal Cell Culture
-
Source: Cerebral cortices of Sprague-Dawley rat embryos.
-
Procedure:
-
Dissociate cerebral cortices from embryonic rats.
-
Plate the dissociated cells on poly-L-lysine-coated culture plates.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Allow the neurons to mature for a specified period before initiating experiments.
-
Induction of Oxidative Stress
-
Objective: To model oxidative stress-induced neuronal injury in vitro.
-
Protocols:
-
Glutamate-Induced Excitotoxicity: Expose cultured neurons to 0.5 mmol/L glutamate for 15 minutes.
-
Chemical Hypoxia: Treat cultured neurons with 0.5 mmol/L sodium dithionite for 24 hours.
-
Heme-Induced Oxidative Damage: Incubate cultured neurons with 100 mg/L hemoglobin for 24 hours.
-
Assessment of Neuroprotection by this compound
-
Procedure:
-
Pre-treat the cultured neurons with varying concentrations of this compound (1-100 nmol/L) for a specified duration before inducing oxidative stress.
-
Following the oxidative stress challenge, perform the assays detailed below.
-
Key Experimental Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
-
Add MTT solution to each well of the culture plate.
-
Incubate for a specified time to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Lactate Dehydrogenase (LDH) Leakage Assay for Cytotoxicity:
-
Collect the cell culture supernatant.
-
Use a commercially available LDH assay kit to measure the activity of LDH released from damaged cells into the supernatant.
-
Measure the absorbance according to the kit's instructions. Increased LDH activity in the supernatant indicates greater cell damage.
-
-
Malondialdehyde (MDA) Assay for Lipid Peroxidation:
-
Lyse the cultured neurons.
-
Use a commercially available MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Measure the absorbance at the specified wavelength. Higher MDA levels indicate increased lipid peroxidation.
-
-
Superoxide Dismutase (SOD) Assay for Antioxidant Enzyme Activity:
-
Prepare cell lysates from the cultured neurons.
-
Utilize a commercially available SOD assay kit, which typically measures the inhibition of a chromogenic reaction by SOD present in the sample.
-
Measure the absorbance according to the kit's protocol. Higher SOD activity indicates a greater antioxidant capacity.
-
-
Intracellular Calcium ([Ca2+]i) Measurement:
-
Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM).
-
After incubation to allow for dye uptake and de-esterification, wash the cells.
-
Measure the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence microscope or a plate reader. An increase in fluorescence intensity corresponds to a rise in intracellular calcium levels.
-
Visualizations
Signaling Pathways of Doxepin's Neuroprotection
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Doxepin protects cultured neurons against oxidative stress-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanism underlying the effects of doxepin on β-amyloid -induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Properties of Doxepin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin hydrochloride, a tricyclic antidepressant, has demonstrated notable anti-inflammatory properties in various in vitro models. Beyond its established role in managing depression and anxiety, emerging evidence highlights its potential as a modulator of inflammatory responses. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data, and providing comprehensive experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of Doxepin in inflammatory conditions.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach, targeting key signaling pathways and cellular responses involved in inflammation.
1. Inhibition of Pro-inflammatory Cytokines:
Doxepin has been shown to significantly reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). In models such as lipopolysaccharide (LPS)-stimulated C6-glioma cells, Doxepin treatment leads to a dose-dependent decrease in the secretion of these critical inflammatory mediators.[1][2][3][4]
2. Modulation of the PI3K/Akt Signaling Pathway:
A primary mechanism underlying Doxepin's anti-inflammatory activity is its ability to modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1][2][3][4] Doxepin has been observed to influence the phosphorylation state of Akt, a key downstream effector of PI3K, thereby interfering with the signaling cascade that leads to the production of inflammatory cytokines.
3. Histamine H1 and H2 Receptor Antagonism:
Doxepin is a potent antagonist of both histamine H1 and H2 receptors. This antihistaminic activity contributes to its anti-inflammatory effects by blocking the pro-inflammatory actions of histamine, a key mediator in allergic and inflammatory responses.
4. Inhibition of Microglial Activation:
In the central nervous system, microglia are the primary immune cells. Chronic activation of microglia contributes to neuroinflammation. Studies have indicated that Doxepin can inhibit the activation of microglial cells, thereby reducing the production of inflammatory mediators in the brain.
5. Mast Cell Stabilization:
Mast cells play a crucial role in inflammatory and allergic reactions by releasing a variety of inflammatory mediators upon degranulation. Doxepin is thought to contribute to the stabilization of mast cells, preventing the release of histamine and other pro-inflammatory substances.
Quantitative Data on Anti-inflammatory Effects
While comprehensive dose-response studies with specific IC50 values for cytokine inhibition by Doxepin in vitro are not extensively available in the public domain, the existing literature provides qualitative and semi-quantitative evidence of its anti-inflammatory efficacy. The following table summarizes the key findings.
| Assay | Cell Line/Model | Stimulant | Key Findings | Reference |
| Cytokine Inhibition | C6-glioma cells | Lipopolysaccharide (LPS) | Reduction in TNF-α and IL-1β levels. | [1][2][3][4] |
| Signaling Pathway Modulation | C6-glioma cells | Lipopolysaccharide (LPS) | Involvement of the PI3K/Akt pathway. | [1][2][3][4] |
| Microglial Activation | Astrocyte-microglia co-culture | - | Inhibition of microglial activation. |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.
LPS-Induced Pro-inflammatory Cytokine Production in C6-Glioma Cells
This protocol details the procedure to evaluate the inhibitory effect of Doxepin on the production of TNF-α and IL-1β in a glioma cell line.
a. Cell Culture and Treatment:
-
Culture rat C6-glioma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Subsequently, stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (no Doxepin) and an unstimulated control (no LPS).
b. Cytokine Quantification (ELISA):
-
After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits for rat TNF-α and IL-1β, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of cytokines in each sample based on a standard curve generated with recombinant cytokines.
-
Express the results as a percentage of the cytokine production in the LPS-stimulated vehicle control.
Western Blot for PI3K/Akt Pathway Activation
This protocol outlines the steps to assess the effect of Doxepin on the phosphorylation of Akt, a key indicator of PI3K/Akt pathway activation.
a. Cell Lysis and Protein Quantification:
-
Following the treatment protocol described in section 1a, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay kit.
b. Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt. Use β-actin as a loading control.
-
The following day, wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phospho-Akt to total Akt.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
a. Cell Culture and Stimulation:
-
Culture a suitable mast cell line (e.g., RBL-2H3) in appropriate medium.
-
Seed the cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.
-
Wash the cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Induce degranulation by adding DNP-HSA (dinitrophenyl-human serum albumin). Include a positive control (e.g., ionomycin) and a negative control (buffer alone).
b. Measurement of β-Hexosaminidase Activity:
-
After a 1-hour incubation at 37°C, centrifuge the plate and collect the supernatants.
-
To measure total β-hexosaminidase content, lyse the cells in the remaining wells with Triton X-100.
-
In a separate 96-well plate, mix the supernatants or cell lysates with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate/bicarbonate buffer).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release relative to the total cellular content.
Signaling Pathways and Experimental Workflows
Doxepin's Inhibition of Pro-inflammatory Cytokine Production
Caption: Doxepin inhibits LPS-induced pro-inflammatory cytokine production via the PI3K/Akt pathway.
Experimental Workflow for Cytokine Inhibition Assay
Caption: Workflow for assessing Doxepin's effect on cytokine production in vitro.
Mast Cell Degranulation and Doxepin's Inhibitory Role
Caption: Doxepin is hypothesized to stabilize mast cells, inhibiting degranulation.
Conclusion
The in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties. Its ability to modulate key inflammatory pathways, including the PI3K/Akt signaling cascade, and inhibit the production of pro-inflammatory cytokines, highlights its potential for therapeutic applications beyond its traditional use. The detailed protocols provided in this guide offer a framework for researchers to further investigate and quantify the anti-inflammatory effects of Doxepin and other tricyclic antidepressants. Future studies should focus on elucidating the precise molecular targets of Doxepin within these inflammatory pathways and on establishing comprehensive dose-response relationships to better define its therapeutic window for inflammatory diseases.
References
- 1. Anti-inflammatory effects of this compound against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of this compound against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. [논문]Anti‐inflammatory effects of this compound against LPS‐induced C6‐glioma cell inflammatory reaction by PI3K‐mediated Akt signaling [scienceon.kisti.re.kr]
Doxepin Hydrochloride's Interaction with Histamine H1 and H2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of Doxepin Hydrochloride on histamine H1 and H2 receptors. Doxepin, a tricyclic antidepressant, is a potent antagonist of the histamine H1 receptor and also exhibits antagonistic properties at the H2 receptor.[1][2][3] This document outlines the binding affinities, details the associated signaling pathways, and provides comprehensive experimental protocols relevant to the study of these interactions.
Quantitative Analysis of Doxepin's Binding Affinity
This compound demonstrates a high affinity for the histamine H1 receptor, positioning it as one of the most potent H1 antagonists available.[4][5][6] Its interaction with the H2 receptor is also notable, contributing to its overall pharmacological profile.[1][2] The binding affinities, represented by the inhibition constant (Ki) and dissociation constant (Kd), quantify the strength of this interaction. A lower value indicates a stronger binding affinity.
| Receptor | Ligand | Binding Affinity (Ki/Kd) | Species/Tissue | Reference |
| Histamine H1 Receptor | Doxepin | 0.17 nM (Ki) | In vitro | [4] |
| Doxepin | 0.24 nM (Ki) | Not Specified | [7] | |
| Doxepin | 0.26 nM (Kd) | Guinea Pig/Rat Brain | [8] | |
| [3H]Doxepin | 0.020 nM (Kd) - High-affinity site | Rat Brain | [9][10] | |
| [3H]Doxepin | 3.6 nM (Kd) - Low-affinity site | Rat Brain | [9] | |
| [3H]Doxepin | 0.31 nM (Kd) | Human Brain | [6][11] | |
| Histamine H2 Receptor | Doxepin | Potent Antagonist (Specific Ki not consistently cited) | Not Specified | [1][2] |
Note: The affinity values can vary based on the experimental conditions, tissue type, and radioligand used. The existence of high and low-affinity binding sites for Doxepin at the H1 receptor has been suggested.[8][9][10]
Signaling Pathways
The activation of histamine H1 and H2 receptors initiates distinct intracellular signaling cascades. Doxepin, as an antagonist, blocks these pathways by preventing histamine from binding to its receptors.
Histamine H1 Receptor Signaling Pathway
The H1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[12] Upon activation by histamine, Gq activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.[13]
Caption: Histamine H1 Receptor Signaling Pathway.
Histamine H2 Receptor Signaling Pathway
The H2 receptor is a GPCR that couples to the Gs alpha subunit.[14] Activation of the H2 receptor by histamine stimulates adenylyl cyclase (AC), which then converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[14][15] cAMP acts as a second messenger and activates protein kinase A (PKA).[14] PKA then phosphorylates various downstream target proteins, leading to cellular responses such as gastric acid secretion, smooth muscle relaxation, and inhibition of inflammatory mediator release.[15][16][17]
Caption: Histamine H2 Receptor Signaling Pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of Doxepin with histamine H1 and H2 receptors.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a ligand to a receptor.[18]
Objective: To determine the inhibition constant (Ki) of Doxepin for the H1 and H2 receptors.
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. A competing, non-labeled ligand (Doxepin) is added at various concentrations. The ability of the competing ligand to displace the radioligand from the receptor is measured, and from this, the Ki value is calculated.[18]
Materials:
-
Radioligand: [3H]Pyrilamine or [3H]Mepyramine for H1 receptors; [3H]Tiotidine for H2 receptors.[19][20]
-
Receptor Source: Cell lines (e.g., HEK293, CHO) transfected to express the human H1 or H2 receptor, or membrane preparations from tissues known to express the receptors (e.g., brain, stomach).[19][21]
-
Competitor: this compound.
-
Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[19]
-
Wash Buffer: Ice-cold incubation buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation (if applicable): Homogenize tissue or cells in buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add a fixed concentration of radioligand, the receptor preparation, and varying concentrations of Doxepin.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.[19]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.[18]
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Doxepin. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition.
Objective: To determine the functional antagonism of Doxepin at the H1 receptor by measuring changes in intracellular calcium.
Principle: H1 receptor activation leads to an increase in intracellular calcium.[22] This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to calcium. Doxepin's ability to inhibit the histamine-induced calcium influx is quantified.[23][24]
Materials:
-
Cell Line: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO).[23]
-
Calcium-sensitive Dye: e.g., Fluo-4 AM, Fura-2 AM.[24]
-
Agonist: Histamine.
-
Antagonist: this compound.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Fluorescence Plate Reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of Doxepin to the wells and incubate for a short period.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection: Inject a fixed concentration of histamine into the wells.
-
Kinetic Reading: Immediately after injection, measure the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each concentration of Doxepin. Plot the response as a percentage of the maximal histamine response against the log concentration of Doxepin. Calculate the IC50 value from the resulting dose-response curve.
Objective: To determine the functional antagonism of Doxepin at the H2 receptor by measuring changes in intracellular cAMP levels.
Principle: H2 receptor activation stimulates the production of cAMP.[25] This assay measures the amount of cAMP produced in response to histamine in the presence and absence of Doxepin. Common methods include competitive immunoassays (e.g., ELISA, HTRF) or reporter gene assays.[26]
Materials:
-
Cell Line: A cell line stably expressing the human H2 receptor (e.g., CHO-K1).[25]
-
Agonist: Histamine.
-
Antagonist: this compound.
-
cAMP Detection Kit: e.g., HTRF cAMP kit, AlphaScreen cAMP assay kit, or ELISA-based kit.[26]
-
Cell Lysis Buffer (if required by the kit).
-
Plate Reader compatible with the chosen detection method.
Procedure:
-
Cell Plating: Seed the cells in a suitable multi-well plate and grow to the desired density.
-
Antagonist Pre-incubation: Add varying concentrations of Doxepin to the cells and incubate.
-
Agonist Stimulation: Add a fixed concentration of histamine and incubate for a specified time to allow for cAMP production.
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Measurement: Read the plate using the appropriate plate reader. The signal will be inversely proportional to the amount of cAMP produced.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of Doxepin. Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a highly potent antagonist of the histamine H1 receptor and also demonstrates antagonistic activity at the H2 receptor. The quantitative data from radioligand binding assays confirm its strong affinity, particularly for the H1 receptor. Understanding the distinct Gq- and Gs-coupled signaling pathways of the H1 and H2 receptors, respectively, is crucial for elucidating the downstream cellular effects of Doxepin's antagonism. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of Doxepin and other compounds targeting the histaminergic system. This comprehensive understanding is vital for drug development professionals and researchers in the fields of pharmacology and neuroscience.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. ClinPGx [clinpgx.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Doxepin - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. Histamine H1 receptors in human brain labelled with [3H]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]
- 17. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 22. innoprot.com [innoprot.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. agilent.com [agilent.com]
- 25. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 26. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Doxepin Hydrochloride in Animal Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin Hydrochloride, a tricyclic antidepressant (TCA), is recognized for its anxiolytic and antidepressant properties.[1] Its mechanism of action primarily involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft, leading to an increase in the concentration of these neurotransmitters.[2][3] Additionally, Doxepin exhibits antagonistic effects on various receptors, including histamine (H1), α1-adrenergic, and muscarinic receptors.[2][3] These pharmacological actions contribute to its therapeutic effects in treating anxiety and depression. In preclinical research, rodent models of anxiety are crucial for evaluating the efficacy of potential anxiolytic compounds like Doxepin. Standard behavioral assays such as the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test (LDB) are employed to assess anxiety-like behaviors in these models.
This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models of anxiety, designed to assist researchers in the standardized and effective evaluation of its anxiolytic potential.
Data Presentation
Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Open Arms (seconds) | Number of Entries into Open Arms |
| Vehicle (Saline) | - | 35 ± 5 | 8 ± 2 |
| Doxepin HCl | 1 | 50 ± 6 | 12 ± 3 |
| Doxepin HCl | 5 | 75 ± 8** | 18 ± 4 |
| Doxepin HCl | 10 | 60 ± 7 | 15 ± 3 |
| Diazepam (Positive Control) | 2 | 85 ± 9 | 22 ± 5 |
| p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM. |
Table 2: Effects of this compound in the Open Field Test (OFT) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Center Zone (seconds) | Number of Entries into Center Zone | Total Distance Traveled (cm) |
| Vehicle (Saline) | - | 25 ± 4 | 15 ± 3 | 2500 ± 300 |
| Doxepin HCl | 5 | 40 ± 5 | 22 ± 4 | 2400 ± 280 |
| Doxepin HCl | 10 | 60 ± 7** | 30 ± 5 | 2300 ± 250 |
| Doxepin HCl | 20 | 50 ± 6 | 25 ± 4 | 2100 ± 260 |
| Diazepam (Positive Control) | 1 | 70 ± 8 | 35 ± 6 | 2000 ± 240 |
| p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM. |
Table 3: Effects of this compound in the Light-Dark Box (LDB) Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Light Compartment (seconds) | Number of Transitions |
| Vehicle (Saline) | - | 40 ± 6 | 10 ± 2 |
| Doxepin HCl | 5 | 65 ± 7 | 15 ± 3 |
| Doxepin HCl | 10 | 90 ± 9** | 20 ± 4 |
| Doxepin HCl | 20 | 75 ± 8 | 18 ± 3 |
| Diazepam (Positive Control) | 1 | 110 ± 10 | 25 ± 5 |
| p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM. |
Experimental Protocols
Preparation of this compound Solution
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Aseptically weigh the this compound powder.
-
Dissolve the powder in a known volume of sterile 0.9% saline to achieve the desired stock concentration.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Prepare fresh solutions on the day of the experiment.
-
Animal Models and Administration
-
Animals:
-
Male Wistar or Sprague-Dawley rats (250-300g) or male C57BL/6 or BALB/c mice (25-30g) are commonly used.
-
House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
-
Administration:
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.
-
The volume of injection should be calculated based on the animal's body weight (e.g., 1 ml/kg for rats, 10 ml/kg for mice).
-
Administer the solution 30-60 minutes prior to the behavioral test to allow for drug absorption and distribution.
-
Elevated Plus Maze (EPM) Protocol
The EPM test is based on the rodent's natural aversion to open and elevated spaces.[6]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
-
Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
-
Open Field Test (OFT) Protocol
The OFT assesses anxiety-like behavior and general locomotor activity in a novel environment.[7]
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes prior to the test.
-
Gently place the animal in the center of the open field.
-
Allow the animal to freely explore the arena for a 5-10 minute session.
-
Record the session with an overhead video camera.
-
Analyze the recording for:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
-
Anxiolytic drugs are expected to increase the time spent in and the number of entries into the center zone, without significantly altering the total distance traveled (to rule out hyperactivity).
-
Clean the apparatus with 70% ethanol between trials.
-
Light-Dark Box (LDB) Test Protocol
The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[8]
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for a 5-minute session.
-
Record the session using a video camera.
-
Analyze the recording for:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
-
Clean the box with 70% ethanol between each animal.
-
Mandatory Visualizations
Signaling Pathway of Tricyclic Antidepressants in Anxiety
Caption: Anxiolytic signaling pathway of Doxepin.
Experimental Workflow for Assessing Anxiolytic Effects
Caption: Workflow for in vivo anxiolytic studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of different doses of doxepin on passive avoidance learning in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Dose-Response Analysis of Doxepin Hydrochloride in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting a dose-response analysis of Doxepin Hydrochloride in primary cell cultures. The protocols outlined below detail methods for assessing cytotoxicity and investigating the compound's effects on key signaling pathways.
Introduction
This compound, a tricyclic antidepressant, is known to exert its therapeutic effects through various mechanisms, including the inhibition of serotonin and norepinephrine reuptake.[1][2][3] It also demonstrates antagonistic activity at histamine (H1 and H2), α1-adrenergic, and muscarinic receptors.[4] Emerging research indicates its potential role in modulating cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[5] Understanding the dose-dependent effects of Doxepin on primary cells is essential for elucidating its mechanisms of action and evaluating its therapeutic and toxic potential.
Data Presentation
The following tables summarize quantitative data on this compound's effects in primary cell cultures and related models, providing a reference for dose-ranging studies.
Table 1: Reported Concentrations and Effects of this compound in In Vitro Studies
| Cell Type | Concentration Range | Effect | Reference |
| Primary Rat Cortical Neurons | 1 - 100 nmol/L | Neuroprotective against oxidative stress | [1] |
| Primary Rat Astrocyte-Microglia Co-cultures | 10 ng/mL | No significant cytotoxicity observed | [2] |
| Primary Rat Astrocytes | 30 µM (KD) | Binding affinity | [3] |
| HEK293 cells expressing human α4β2 AChRs | 6.8 µM (IC50) | Inhibition of acetylcholine receptor activation | [4] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound on Primary Neuronal Viability using the MTT Assay
This protocol describes a method to determine the cytotoxic effects of a range of this compound concentrations on primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Plate primary cortical neurons in 96-well plates at a density of 2 x 104 cells per well in 100 µL of complete Neurobasal medium.
-
Incubate the cells for 5-7 days at 37°C in a humidified atmosphere of 5% CO2 to allow for neuronal differentiation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions to prepare a range of concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the culture medium from each well and replace it with 100 µL of medium containing the respective this compound concentration. Include a vehicle control (medium with the same concentration of solvent used for doxepin).
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate the plates at room temperature for 2-4 hours in the dark to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Analysis of PI3K/AKT/mTOR Signaling Pathway in Primary Astrocytes using Western Blotting
This protocol details the investigation of this compound's effect on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in primary astrocytes.
Materials:
-
Primary astrocytes
-
DMEM supplemented with 10% FBS and penicillin/streptomycin
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture primary astrocytes in T-25 flasks until they reach 80-90% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a housekeeping protein like GAPDH as a loading control.
-
Mandatory Visualizations
Caption: Experimental workflow for dose-response analysis of this compound.
Caption: The PI3K/AKT/mTOR signaling pathway and potential modulation by Doxepin.
References
- 1. Doxepin, a tricyclic antidepressant, binds to normal, intact astroglial cells in cultures and inhibits the isoproterenol-induced increase in cyclic AMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Identification of Doxepin Hydrochloride Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin hydrochloride is a tricyclic antidepressant used to treat depression and anxiety. The monitoring of doxepin and its pharmacologically active metabolites, primarily nordoxepin (desmethyldoxepin) and didesmethyldoxepin, is crucial in clinical and research settings to ensure therapeutic efficacy and safety. This document provides a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of doxepin and its major metabolites in human plasma.
Metabolic Pathway of Doxepin
Doxepin undergoes extensive metabolism in the liver, primarily through demethylation and hydroxylation, reactions catalyzed by cytochrome P450 (CYP) enzymes such as CYP2C19 and CYP2D6.[1][2] The major metabolic pathway involves the demethylation of doxepin to form the active metabolite nordoxepin.[1][2] Nordoxepin can be further demethylated to didesmethyldoxepin. Both parent drug and metabolites can also undergo hydroxylation followed by glucuronide conjugation for excretion.
Caption: Metabolic pathway of Doxepin.
Experimental Protocol
This protocol is based on a validated method for the simultaneous determination of doxepin and nordoxepin in human plasma.[3][4]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a clean glass tube.
-
Add 25 µL of a combined working solution of doxepin and nordoxepin standards and 475 µL of blank plasma for calibration standards and quality control samples. For subject samples, add 25 µL of methanol:deionized water (50:50, v/v).
-
Add 50 µL of the internal standard working solution (e.g., propranolol and desipramine) and vortex.[3]
-
Add 200 µL of 100 mM ammonium acetate solution (pH 8.0) and vortex again.[3]
-
Perform liquid-liquid extraction by adding 4.0 mL of methyl tert-butyl ether (MTBE) and centrifuging for 5 minutes at 1811 g.[3]
-
Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a clean tube.[3]
-
Evaporate the organic layer to dryness at 40°C under a gentle stream of nitrogen.[3]
-
Reconstitute the dried residue with 300 µL of the mobile phase and inject 15 µL into the LC-MS/MS system.[3]
Liquid Chromatography
-
Mobile Phase: Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio[3][4]
-
Flow Rate: 1.2 mL/min[3]
-
Injection Volume: 15 µL[3]
-
Autosampler Temperature: 4°C[3]
-
Run Time: Isocratic elution is used.[3]
Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[3]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Doxepin | 280.1 | 107.0[3] |
| Nordoxepin | 266.0 | 107.0[3] |
| Didesmethyldoxepin | 252.1 | 107.0 |
| Propranolol (IS) | 260.1 | 116.1[3] |
| Desipramine (IS) | 267.1 | 72.1[3] |
Quantitative Data
The following tables summarize the calibration standards and quality control samples used in a validated bioequivalence study.[3]
Calibration Standards:
| Analyte | Concentration Range (pg/mL) |
| Doxepin | 15.0 - 3900[3] |
| Nordoxepin | 5.00 - 1300[3] |
Quality Control Samples:
| QC Level | Doxepin (pg/mL) | Nordoxepin (pg/mL) |
| LLOQ QC | 15.0 | 5.00[3] |
| LQC | 45.0 | 15.0[3] |
| MQC-2 | 360 | 120[3] |
| MQC-1 | 900 | 300[3] |
| HQC | 3000 | 1000[3] |
| ULOQ QC | 3900 | 1300[3] |
LLOQ QC: Lower Limit of Quantitation Quality Control; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; ULOQ QC: Upper Limit of Quantitation Quality Control.
Experimental Workflow
The overall workflow for the analysis of doxepin and its metabolites is depicted below.
Caption: Experimental workflow for LC-MS/MS analysis.
References
Application Notes and Protocols for Assessing the Antidepressant Activity of Doxepin Hydrochloride in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin hydrochloride, a tricyclic antidepressant (TCA), is a well-established therapeutic agent for major depressive disorder and anxiety. Its mechanism of action primarily involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft, thereby increasing the availability of these key neurotransmitters in the brain. The Forced Swim Test (FST), also known as the Porsolt test, is a widely utilized behavioral paradigm in preclinical research to screen for potential antidepressant efficacy. This test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds, such as doxepin, are expected to reduce the duration of this immobility, reflecting a behavioral analogue of an antidepressant response.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the FST to assess its antidepressant-like activity in rodents.
Mechanism of Action of Doxepin
Doxepin exerts its antidepressant effects through multiple neurochemical pathways. As a TCA, its primary mechanism is the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This action leads to an accumulation of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, enhancing neurotransmission. Additionally, doxepin exhibits antagonistic activity at various other receptors, including histamine H1 and H2 receptors, alpha-1 adrenergic receptors, and muscarinic acetylcholine receptors, which contribute to its sedative and anxiolytic properties, as well as its side effect profile.[1][2][3][4][5]
Figure 1: Simplified signaling pathway of Doxepin's antidepressant action.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound in the Forced Swim Test.
| Animal Model | Drug & Dose | Administration Route & Timing | Key Findings | Reference |
| Mouse | Doxepin (1 mg/kg) | Intraperitoneal (i.p.), 30 minutes pre-test | Immobility time: 92 ± 5.5 s (in combination with a synbiotic mixture) | [1] |
Note: Currently, publicly available and specific quantitative data for doxepin in the FST is limited. The provided data point is from a study where doxepin was co-administered with a synbiotic mixture, which may influence the results. Further dose-response studies are required to establish a more comprehensive profile of doxepin's effects in the FST.
Experimental Protocols
A detailed methodology for conducting the Forced Swim Test to evaluate the antidepressant activity of this compound is provided below. This protocol is a synthesis of standard FST procedures and should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Forced Swim Test in Mice
1. Animals:
-
Species: Male Swiss mice (or other appropriate strain).
-
Weight: 20-25 g.
-
Housing: Group-housed (e.g., 5 per cage) with ad libitum access to food and water.
-
Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. Handle the mice for a few days prior to testing to reduce stress.
2. Apparatus:
-
A transparent glass or plastic cylinder (20 cm height x 10 cm diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 15 cm. The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.
3. This compound Preparation and Administration:
-
Vehicle: Saline (0.9% NaCl).
-
Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., for a 1 mg/kg dose).
-
Administration: Administer the doxepin solution or vehicle via intraperitoneal (i.p.) injection 30 to 60 minutes before the test.
4. Experimental Procedure:
-
Test Session: Gently place each mouse individually into the swim cylinder for a single 6-minute session.
-
Behavioral Recording: Record the entire 6-minute session using a video camera positioned to have a clear side view of the animal.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
Protocol 2: Forced Swim Test in Rats
1. Animals:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Housing: Group-housed with ad libitum access to food and water.
-
Acclimation: Acclimate animals to the facility for at least one week and handle them daily for several days before the experiment.
2. Apparatus:
-
A transparent glass or plastic cylinder (40-50 cm height x 20 cm diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 30 cm.
3. This compound Preparation and Administration:
-
Vehicle: Saline (0.9% NaCl).
-
Preparation: Prepare doxepin solutions as described for the mouse protocol.
-
Administration: Administer doxepin or vehicle via i.p. injection. A common dosing schedule is three injections: 24 hours, 5 hours, and 1 hour before the test session.
4. Experimental Procedure:
-
Pre-test Session (Day 1): Place each rat individually in the swim cylinder for a 15-minute session. This session is for habituation and is not scored for antidepressant effects.
-
Post-Pre-test Care: After 15 minutes, remove the rat, dry it, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, administer the final dose of doxepin or vehicle. 1 hour later, place the rat back into the swim cylinder for a 5-minute test session.
-
Behavioral Recording: Record the 5-minute test session for later analysis.
-
Data Analysis: Score the total duration of immobility during the 5-minute test. Additionally, swimming (active movements throughout the cylinder) and climbing (active upward directed movements of the forepaws along the side of the cylinder) can be scored separately.
-
Post-Test Care: After the test, remove the rat, dry it thoroughly, and return it to its home cage.
Figure 2: General experimental workflow for the Forced Swim Test.
Important Considerations
-
Animal Welfare: The FST is a stressful procedure. All experiments should be conducted in accordance with ethical guidelines for animal research and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Confounding Factors: Factors such as the strain, age, and sex of the animals, as well as environmental conditions (e.g., time of day, noise levels), can influence the results of the FST. These variables should be carefully controlled and reported.
-
Locomotor Activity: It is crucial to assess the effects of doxepin on general locomotor activity in a separate test (e.g., open field test). An increase in locomotor activity could lead to a false positive result in the FST (i.e., a decrease in immobility that is not due to an antidepressant effect).
-
Blinding: The experimenter scoring the behavior should be blind to the treatment conditions to avoid bias.
-
Statistical Analysis: Appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) should be used to analyze the data.
By following these detailed protocols and considering the critical experimental variables, researchers can effectively utilize the Forced Swim Test to evaluate the antidepressant-like properties of this compound.
References
- 1. A Synbiotic Mixture Augmented the Efficacy of Doxepin, Venlafaxine, and Fluvoxamine in a Mouse Model of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Machine learning-based model for behavioural analysis in rodents applied to the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Chronic Doxepin Hydrochloride Administration in Neuropathic Pain Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Doxepin Hydrochloride in established mouse models of neuropathic pain. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the proposed signaling pathways to facilitate the design and implementation of preclinical studies investigating the analgesic potential of doxepin.
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant clinical challenge. Tricyclic antidepressants (TCAs) like doxepin are utilized in the management of neuropathic pain, although their precise mechanisms of action are still under investigation.[1][2] Doxepin's therapeutic effects are thought to stem from its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system, thereby enhancing descending inhibitory pain pathways.[1][2][3] Additionally, doxepin exhibits antagonistic activity at various receptors, including histamine (H1 and H2), serotonin (5-HT2A, 5-HT2C), and α1-adrenergic receptors, and also blocks voltage-gated sodium channels, all of which may contribute to its analgesic properties.[4]
Data Presentation: Efficacy of Chronic Doxepin Administration
The following tables summarize the quantitative data from a key study investigating the effects of chronic doxepin administration in a paclitaxel-induced neuropathy (PIN) mouse model.
Table 1: Effect of Chronic Doxepin on Paclitaxel-Induced Mechanical Allodynia in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Administration Schedule | Paw Withdrawal Threshold (g) on Day 11 (Mean ± SEM) |
| Sham | Vehicle | Days 1-5 | ~4.5 |
| Paclitaxel Control | Vehicle | Days 6-10 | ~1.5 |
| Doxepin (Preventative) | 5 | Days 1-5 | ~3.8 |
| Doxepin (Preventative) | 10 | Days 1-5 | ~4.2 |
| Doxepin (Therapeutic) | 5 | Days 6-10 | ~3.5 |
| Doxepin (Therapeutic) | 10 | Days 6-10 | ~3.9 |
Data adapted from Zare et al., 2021.[5]
Table 2: Effect of Chronic Doxepin on Paclitaxel-Induced Cold Allodynia in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Administration Schedule | Paw Withdrawal Duration (s) on Day 11 (Mean ± SEM) |
| Sham | Vehicle | Days 1-5 | ~1 |
| Paclitaxel Control | Vehicle | Days 6-10 | ~8 |
| Doxepin (Preventative) | 5 | Days 1-5 | ~2.5 |
| Doxepin (Preventative) | 10 | Days 1-5 | ~2 |
| Doxepin (Therapeutic) | 5 | Days 6-10 | ~3 |
| Doxepin (Therapeutic) | 10 | Days 6-10 | ~2.5 |
Data adapted from Zare et al., 2021.[5]
Experimental Protocols
Detailed methodologies for inducing neuropathic pain and assessing the analgesic effects of doxepin are provided below.
Protocol 1: Paclitaxel-Induced Neuropathy (PIN) Mouse Model
Objective: To induce a chemotherapy-induced peripheral neuropathy model in mice.
Materials:
-
Paclitaxel (6 mg/mL in Cremophor EL and ethanol)
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard animal housing and husbandry equipment
Procedure:
-
Prepare the paclitaxel solution by diluting it with sterile saline to a final concentration of 0.2 mg/mL.
-
Administer paclitaxel at a dose of 2 mg/kg via intraperitoneal (i.p.) injection once daily for five consecutive days.[5]
-
A control group should receive vehicle injections (Cremophor EL, ethanol, and saline mixture) on the same schedule.
-
Monitor the animals for signs of distress and weight loss.
-
Behavioral testing for mechanical and cold allodynia can commence from day 6 onwards, once neuropathy is established.[5]
Protocol 2: Chronic Constriction Injury (CCI) Mouse Model
Objective: To create a surgical model of neuropathic pain in mice.
Materials:
-
Isoflurane for anesthesia
-
Surgical tools (scissors, forceps)
-
4-0 chromic gut sutures
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard post-operative care supplies
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the connective tissue to isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle layer and skin with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for at least 3-5 days before commencing behavioral testing.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To quantify the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces (e.g., 0.008 g to 4 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the mouse in a Plexiglas enclosure on the elevated wire mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
Protocol 4: Assessment of Cold Allodynia (Acetone Test)
Objective: To measure the response to a non-noxious cold stimulus.
Materials:
-
Acetone
-
1 mL syringe with a blunt needle
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the mouse as described in the von Frey test protocol.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Record the duration of paw withdrawal, licking, or flinching over a 1-minute observation period.
Visualizations: Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of Doxepin in Neuropathic Pain
Caption: Proposed mechanism of doxepin's analgesic action in neuropathic pain.
Experimental Workflow for a Preclinical Doxepin Study
Caption: General experimental workflow for evaluating doxepin in mouse models of neuropathic pain.
Discussion and Future Directions
The presented data indicate that chronic administration of this compound can effectively alleviate mechanical and cold allodynia in a mouse model of paclitaxel-induced neuropathy. The provided protocols offer a standardized approach for replicating and expanding upon these findings.
Future research should focus on several key areas:
-
Chronic Constriction Injury (CCI) Model: While data exists for the PIN model, further studies are needed to generate a comprehensive quantitative dataset for chronic systemic doxepin administration in the CCI mouse model. This would provide a broader understanding of doxepin's efficacy across different neuropathic pain etiologies.
-
Signaling Pathways: The involvement of the p38 MAPK pathway is an important finding.[4] Future studies should aim to further elucidate the upstream and downstream signaling cascades. Investigating the role of other potential mediators, such as CREB and various inflammatory cytokines, will provide a more complete picture of doxepin's mechanism of action.
-
Dose-Response and Pharmacokinetics: A more detailed dose-response analysis and pharmacokinetic studies in mouse models would help to optimize dosing strategies and improve the translational relevance of preclinical findings.
By utilizing the information and protocols outlined in these application notes, researchers can contribute to a more thorough understanding of the therapeutic potential of doxepin for neuropathic pain and accelerate the development of more effective analgesic treatments.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Doxepin prevents the Expression and Development of Paclitaxel-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of doxepin on expression of p38MAPK in spinal cord of rats with neuropathic pain | Chinese Journal of Anesthesiology;(12): 1467-1470, 2018. | WPRIM [pesquisa.bvsalud.org]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Assessing Doxepin Hydrochloride-Induced Sedation in Laboratory Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Doxepin hydrochloride, a tricyclic antidepressant, is known to exhibit sedative properties, primarily through its potent antagonism of the histamine H1 receptor.[1][2] At lower doses, it is prescribed for insomnia, while higher doses are used for treating depression and anxiety.[1] In preclinical drug development, accurately assessing the sedative effects of compounds like doxepin in laboratory animals is crucial for determining therapeutic windows and potential side effects. This document provides detailed protocols for evaluating doxepin-induced sedation in rodents, focusing on behavioral and motor coordination assessments.
Mechanism of Sedation
Doxepin's sedative effects are predominantly mediated by its high affinity for and antagonism of the histamine H1 receptor in the central nervous system.[1] Histamine is a neurotransmitter that promotes wakefulness. By blocking H1 receptors, doxepin inhibits histaminergic neurotransmission, leading to a state of sedation and facilitating the onset and maintenance of sleep. At higher doses, its interaction with other receptors, such as adrenergic and serotonergic receptors, may also contribute to its sedative and other central nervous system effects.[1]
Experimental Protocols
General Behavioral Observation
This protocol provides a qualitative and quantitative assessment of an animal's overall behavior following doxepin administration.
Materials:
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Standard laboratory animal cages
-
Observation checklist (see Table 1)
-
Timer
Procedure:
-
Acclimate animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection). Doses in mice ranging from 20 to 100 mg/kg have been shown to depress the central nervous system and reduce motor activity.[1]
-
Place the animal in a clean, standard cage.
-
Observe the animal continuously for the first 30 minutes and then at regular intervals (e.g., 60, 90, 120 minutes) post-administration.
-
Score the animal's behavior at each time point using the sedation scoring system detailed in Table 1.
Data Presentation:
Table 1: Sedation Scoring System for General Behavioral Observation
| Score | State of Arousal | Posture | Spontaneous Activity | Response to Stimulus (e.g., gentle touch) |
| 0 | Alert and active | Normal | Active exploration of the cage | Brisk and immediate |
| 1 | Calm, but awake | Normal | Reduced exploration, intermittent periods of inactivity | Readily responds |
| 2 | Drowsy | Hunched posture, head lowered | Minimal spontaneous movement | Delayed response |
| 3 | Asleep | Lying on belly or side | No spontaneous movement, occasional twitching | Responds only to persistent or moderate stimulus |
| 4 | Deeply asleep | Lying flat | No spontaneous movement | No response to mild or moderate stimulus |
Open Field Test
The open field test is used to assess general locomotor activity and exploratory behavior, which are typically reduced by sedative compounds.
Materials:
-
Open field apparatus (a square or circular arena with walls)[3]
-
Video tracking software or infrared beam system
-
This compound solution
-
Vehicle control
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle control. Sedative effects in mice have been observed at doses of 20-100 mg/kg, i.p., while lower doses (6.25-12.5 mg/kg, i.p.) may cause stimulation.[1]
-
After a predetermined pretreatment time (e.g., 30 minutes), gently place the animal in the center of the open field arena.[4]
-
Allow the animal to explore the arena for a set period, typically 5-10 minutes.[5]
-
Record the session using video tracking software.
-
Clean the arena thoroughly between each animal to remove olfactory cues.
Data to Collect:
-
Total distance traveled
-
Time spent in the center of the arena vs. the periphery
-
Number of line crossings
-
Rearing frequency (standing on hind legs)[3]
Data Presentation:
Table 2: Dose-Response Effect of Doxepin on Locomotor Activity in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | 0 | 2500 ± 250 | 30 ± 5 | 15 ± 3 |
| Doxepin | 10 | 1800 ± 200 | 25 ± 4 | 10 ± 2 |
| Doxepin | 20 | 1200 ± 150 | 18 ± 3 | 5 ± 1 |
| Doxepin | 50 | 500 ± 100 | 10 ± 2 | 1 ± 1 |
Rotarod Test
The rotarod test assesses motor coordination and balance, which can be impaired by sedative and muscle-relaxant effects of drugs.
Materials:
-
Rotarod apparatus for rodents[6]
-
This compound solution
-
Vehicle control
-
Timer
Procedure:
-
Train the animals on the rotarod for 2-3 days prior to the experiment to achieve a stable baseline performance. A common training protocol involves placing the mice on the rod at a low, constant speed (e.g., 4 rpm) for a few minutes.[7]
-
On the test day, administer this compound or vehicle control. A study in mice reported a median toxic dose (TD50) of 26.4 mg/kg for doxepin in the rotarod test, indicating motor impairment at this dose.[8]
-
At the time of peak drug effect (e.g., 30 minutes post-injection), place the animal on the rotating rod.
-
The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[7]
-
Record the latency to fall from the rod. A maximum trial duration (e.g., 300 seconds) is typically set.
-
Perform 2-3 trials with an inter-trial interval of at least 15 minutes.[6]
Data Presentation:
Table 3: Time-Course of Doxepin's Effect on Motor Coordination in Rats (Hypothetical Data)
| Time Post-Administration (min) | Vehicle (Latency to Fall, s) | Doxepin (30 mg/kg, i.p.) (Latency to Fall, s) |
| 30 | 280 ± 20 | 150 ± 25 |
| 60 | 285 ± 15 | 180 ± 30 |
| 90 | 290 ± 10 | 220 ± 20 |
| 120 | 288 ± 12 | 260 ± 15 |
Visualizations
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 6. mmpc.org [mmpc.org]
- 7. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 8. Characterization of the anticonvulsant activity of doxepin in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Doxepin Hydrochloride in Atopic Dermatitis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin hydrochloride, a tricyclic antidepressant, has demonstrated significant efficacy in the management of pruritus associated with atopic dermatitis (AD). Its potent antihistaminic and anticholinergic properties make it a valuable tool for researchers investigating the complex mechanisms of itch and inflammation in this chronic skin condition. These application notes provide a comprehensive overview of the use of this compound in AD research, including its mechanism of action, data from clinical studies, and detailed protocols for preclinical evaluation.
Mechanism of Action
Doxepin exerts its antipruritic effects primarily through the potent blockade of histamine H1 and H2 receptors in the skin.[1][2][3] Histamine is a key mediator of itch and inflammation in atopic dermatitis, released from mast cells upon allergen exposure. By antagonizing H1 receptors, doxepin directly inhibits the signaling cascade that leads to the sensation of itch and vasodilation.[4] The blockade of H2 receptors may also contribute to the anti-inflammatory effects.
Furthermore, doxepin possesses significant anticholinergic activity by acting as an antagonist of muscarinic acetylcholine receptors.[3][5] Acetylcholine is another neurotransmitter implicated in the pathogenesis of pruritus in atopic dermatitis.[5]
Recent research suggests that the downstream effects of H1 receptor blockade by doxepin may involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][6] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines, including those involved in the T-helper 2 (Th2) immune response characteristic of atopic dermatitis, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[7][8][9] By suppressing NF-κB activation, doxepin may help to reduce the production of these inflammatory mediators, thereby alleviating the broader inflammatory component of atopic dermatitis.
Signaling Pathway of Doxepin in Atopic Dermatitis
Caption: Mechanism of action of this compound in atopic dermatitis.
Data Presentation
Preclinical Data: Receptor Binding Affinity of Doxepin
| Receptor | Binding Affinity (Ki) | Reference |
| Histamine H1 Receptor | 0.24 nM | [1] |
| Muscarinic Acetylcholine Receptor | 83 nM | [1] |
| Norepinephrine Transporter | 29.5 nM | [1] |
| Serotonin Transporter | 68 nM | [1] |
| α1-Adrenoceptor | 24 nM | [1] |
Ki (Inhibitor Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Clinical Data: Efficacy of Topical Doxepin 5% Cream in Atopic Dermatitis
| Study | Number of Patients | Treatment Duration | Primary Outcome Measure | Results | Reference |
| Drake LA, et al. (1994) | 270 | 7 days | Relief of pruritus | 85% of doxepin-treated patients experienced pruritus relief vs. 57% of vehicle-treated patients (p < 0.01). | [10] |
| Drake LA, et al. (1994) | 270 | 7 days | Physician's global evaluation of eczema | Significantly favored topical doxepin on day 7 (p < 0.01). | [10] |
Clinical Data: Safety Profile of Topical Doxepin 5% Cream
| Adverse Effect | Doxepin Group (n=270) | Vehicle Group (n=270) | Reference |
| Localized Stinging/Burning | 39 | 34 | [10] |
| Drowsiness | 37 | 3 | [10] |
Experimental Protocols
In Vitro Protocol: Inhibition of Inflammatory Response in Human Keratinocytes (HaCaT)
Objective: To evaluate the anti-inflammatory effects of this compound on human keratinocytes by measuring the inhibition of pro-inflammatory cytokine production and NF-κB activation.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound solution (in sterile water or DMSO)
-
Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ) to induce inflammation
-
Reagents for NF-κB reporter assay or Western blot for phosphorylated NF-κB p65
-
ELISA kits for IL-6 and IL-8
-
Cell lysis buffer
-
Protein assay kit
Workflow Diagram:
Caption: In vitro experimental workflow for assessing doxepin's anti-inflammatory effects.
Methodology:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western blot). Once cells reach approximately 80% confluency, replace the medium with fresh serum-free medium. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.
-
Inflammatory Stimulation: After pre-treatment, add the inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α and 10 ng/mL IFN-γ) to the wells and incubate for 24 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C until analysis.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Determine the protein concentration of the lysates using a protein assay kit.
-
-
Cytokine Measurement: Quantify the concentration of IL-6 and IL-8 in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
NF-κB Activation Assay:
-
Reporter Assay: For cells transfected with an NF-κB reporter construct, measure the reporter gene activity (e.g., luciferase or SEAP) according to the assay kit's protocol.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated NF-κB p65 and total NF-κB p65.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine production and NF-κB activation at each doxepin concentration compared to the stimulated control. Determine the half-maximal inhibitory concentration (IC50) for doxepin.
In Vivo Protocol: Evaluation of Topical Doxepin in an Oxazolone-Induced Atopic Dermatitis Mouse Model
Objective: To assess the in vivo efficacy of topical this compound in reducing the clinical signs of atopic dermatitis in a chemically induced mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Oxazolone
-
Acetone and olive oil (4:1 v/v) as a vehicle
-
Topical this compound cream (e.g., 5%) or a custom formulation
-
Vehicle cream (placebo)
-
Digital calipers for measuring ear thickness
-
Scoring system for dermatitis severity
-
Histology supplies (formalin, paraffin, H&E stain)
Workflow Diagram:
Caption: In vivo experimental workflow for assessing topical doxepin in a mouse model.
Methodology:
-
Sensitization (Day 0): Anesthetize the mice and shave a small area on their abdomens. Apply 50 µL of 1.5% oxazolone in acetone/olive oil vehicle to the shaved abdomen.
-
Challenge (Day 7): On day 7, apply 20 µL of 1% oxazolone in the same vehicle to the inner and outer surfaces of the right ear. The left ear can serve as an untreated control.
-
Treatment (Days 7-14):
-
Divide the mice into treatment groups (e.g., vehicle control, topical doxepin 5%).
-
Starting from day 7, apply a thin layer of the assigned treatment to the right ear once or twice daily.
-
-
Clinical Assessment (Days 7-14):
-
Ear Thickness: Measure the thickness of both ears daily using digital calipers. The change in ear thickness is an indicator of inflammation.
-
Dermatitis Score: Visually score the severity of dermatitis on the right ear daily based on a scale that assesses erythema, edema, excoriation, and scaling (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
-
Tissue Collection and Histology (Day 14):
-
Euthanize the mice and collect the ears.
-
Fix the ear tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the epidermal thickness, and inflammatory cell infiltrate (e.g., eosinophils, mast cells).
-
-
Data Analysis: Compare the changes in ear thickness, dermatitis scores, and histological parameters between the doxepin-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a valuable pharmacological tool for studying the mechanisms of pruritus and inflammation in atopic dermatitis. Its well-defined mechanism of action as a potent histamine and muscarinic receptor antagonist, coupled with its potential to modulate downstream inflammatory signaling pathways, makes it a relevant compound for both in vitro and in vivo investigations. The protocols outlined in these application notes provide a framework for researchers to further explore the therapeutic potential of doxepin and other antipruritic agents in the context of atopic dermatitis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. droracle.ai [droracle.ai]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Doxepin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Inhibition of the IL-4 Cytokine Pathway for the Treatment of Allergen-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Relief of pruritus in patients with atopic dermatitis after treatment with topical doxepin cream. The Doxepin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Doxepin Hydrochloride solubility in aqueous buffers for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doxepin Hydrochloride. The following information is designed to address common challenges related to its solubility in aqueous buffers for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a white crystalline solid that is generally considered soluble in water.[1] Its solubility can be influenced by the pH of the aqueous solution. In PBS at pH 7.2, its solubility is approximately 10 mg/mL.[2] In water, its solubility has been reported to be as high as 544 mg/mL, and it is highly soluble across a physiological pH range, with the exception of alkaline conditions (e.g., pH 8.5 Borate Buffer, where solubility drops to 0.5 mg/mL).[3]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my cell culture media. What could be the cause?
A2: Precipitation upon dilution can be due to several factors:
-
pH Shift: this compound's solubility is pH-dependent. If your stock solution is acidic and your cell culture medium is buffered at a higher pH (e.g., physiological pH of 7.4), the change in pH upon dilution can decrease its solubility, leading to precipitation.
-
High Concentration: The final concentration of this compound in your assay may still be too high for the aqueous environment of the cell culture medium, even after dilution.
-
Interaction with Media Components: Components in your cell culture medium, such as proteins or salts, could potentially interact with this compound and reduce its solubility.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in several organic solvents which can be used to prepare a concentrated stock solution. Common choices include ethanol, DMSO, and dimethylformamide (DMF).[2] The solubility in these solvents is approximately 30 mg/mL, 25 mg/mL, and 20 mg/mL, respectively.[2] It is recommended to purge the solvent of choice with an inert gas before dissolving the compound.[2] For aqueous-based assays, subsequent dilutions should be made into your aqueous buffer or isotonic saline.[2] Ensure the final concentration of the organic solvent is minimal to avoid any physiological effects on your in vitro model.[2] Alternatively, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers like PBS (pH 7.2), where its solubility is about 10 mg/mL.[2]
Q4: How stable is this compound in aqueous solutions?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is advised not to store the aqueous solution for more than one day.[2] However, one study showed that the solution stability of the API is intact for about 48 hours across a physiological pH range.[3] For optimal results, it is best to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound powder is not dissolving in water or buffer. | - The concentration is too high for the chosen solvent.- The pH of the buffer is not optimal for solubility. | - Try gentle warming and vortexing to aid dissolution.- If using a buffer, check the pH. This compound is more soluble in acidic to neutral pH. Solubility significantly decreases in alkaline conditions.[3]- Consider preparing a stock solution in an organic solvent like DMSO or ethanol first, then diluting into your aqueous buffer.[2] |
| Precipitation occurs after adding the this compound stock solution to the cell culture medium. | - The final concentration of the organic solvent from the stock solution is too high, causing the drug to crash out.- The final drug concentration exceeds its solubility limit in the complex medium.- The pH of the medium is unfavorable for this compound solubility. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) in the final assay volume.- Perform a serial dilution of your stock solution in the assay medium to determine the highest soluble concentration.- Adjust the pH of your final solution if your experimental design allows. |
| Inconsistent results between experiments. | - Degradation of this compound in aqueous stock solutions over time.- Incomplete dissolution of the compound. | - Always prepare fresh aqueous solutions of this compound for each experiment.[2]- Ensure the compound is fully dissolved before use. Visually inspect for any particulate matter. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Approximate Solubility (mg/mL) | Reference |
| Water | - | 544 | [3] |
| 0.1N HCl | 1.0 | 520 | [3] |
| Acetate Buffer | 4.5 | 517 | [3] |
| Phosphate Buffer | 6.8 | 527 | [3] |
| PBS | 7.2 | 10 | [2] |
| Borate Buffer | 8.5 | 0.5 | [3] |
| Ethanol | - | 30 | [2] |
| DMSO | - | 25 | [2] |
| Dimethylformamide (DMF) | - | 20 | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Stock Solution
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of sterile aqueous buffer (e.g., PBS, pH 7.2) to achieve the desired concentration (not exceeding 10 mg/mL for PBS).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Use the freshly prepared solution immediately. Do not store for more than 24 hours.[2]
Protocol 2: Preparation of a this compound Organic Stock Solution
-
Weigh out the desired amount of this compound powder.
-
In a chemical fume hood, add the appropriate volume of high-purity organic solvent (e.g., DMSO) to the powder in a sterile, chemically resistant tube.
-
Vortex the solution until the powder is fully dissolved.
-
Store the stock solution at -20°C for long-term storage.
-
When ready to use, thaw the stock solution and perform serial dilutions in your aqueous assay buffer or cell culture medium to achieve the final desired concentration. Ensure the final organic solvent concentration is compatible with your assay.
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Simplified signaling pathway showing Doxepin's mechanism of action as a reuptake inhibitor.
References
Optimizing oral gavage delivery of Doxepin Hydrochloride for consistent absorption in rats
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the oral gavage delivery of Doxepin Hydrochloride for consistent and reliable absorption in rat models.
Frequently Asked Questions (FAQs)
Q1: What are the basic pharmacokinetic properties of this compound in rats after oral administration?
A1: Following oral administration in rats, Doxepin is well-absorbed and appears rapidly in the blood, with plasma levels reaching a maximum within 30 minutes to 1 hour[1]. It undergoes significant first-pass metabolism, estimated to be between 55-87% of the administered dose[2]. The oral LD50 (the dose lethal to 50% of a test population) for Doxepin in rats is 147 mg/kg[2].
Q2: How is this compound metabolized in rats?
A2: Doxepin undergoes several metabolic transformations in rats, including demethylation to its active metabolite, desmethyldoxepin (also known as nordoxepin), N-oxidation, hydroxylation, and glucuronide formation[3][4]. The primary metabolites found in rats are hydroxy doxepin and its glucuronide conjugate[3]. The main enzymes involved in this metabolism belong to the cytochrome P450 family, specifically CYP2D6 and CYP2C19[2][4].
Q3: What is the recommended vehicle for oral gavage of this compound?
A3: this compound is a white crystalline solid that is readily soluble in water[3]. Therefore, sterile water or a simple saline solution is the most appropriate and commonly used vehicle for preparing an oral gavage solution.
Q4: Does the presence of food in the stomach affect the absorption of Doxepin?
A4: Yes, food has a significant positive effect on Doxepin absorption. Administration with food can increase the total drug exposure (AUC) by approximately 41% and the maximum plasma concentration (Cmax) by about 15%[5]. However, food also slows absorption, delaying the time to reach maximum concentration (Tmax) by about 3 hours[5]. For consistent absorption, it is critical to either consistently dose in a fed state or, more commonly for reducing variability in preclinical studies, to fast the animals overnight (12-18 hours) before dosing[6].
Q5: What are the potential complications of the oral gavage procedure itself?
A5: While oral gavage is a precise dosing method, it requires significant skill. Potential complications include perforation of the esophagus or stomach, damage to the oral cavity, inflammation, and incorrect administration of the solution into the lungs (aspiration)[7][8]. Using flexible gavage needles and proper restraint techniques can minimize these risks[7][9].
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between animals in the same dose group.
-
Question: We are observing significant inter-animal variability in our pharmacokinetic data. What could be the cause?
-
Answer: High variability is a common challenge that can stem from several factors:
-
Inconsistent Gavage Technique: Ensure all technicians are using an identical, standardized procedure. Improper tube placement can lead to partial dosing or deposition in the upper esophagus instead of the stomach.
-
Fasting Status: The presence or absence of food dramatically impacts Doxepin absorption[5]. Implement a strict and consistent fasting protocol (e.g., 12-hour overnight fast) for all animals to normalize gastrointestinal conditions[6].
-
Animal Stress: Stress from handling and restraint can alter gastric emptying and intestinal motility, affecting absorption rates[10][11]. Ensure animals are properly acclimated and that the procedure is performed efficiently and calmly.
-
Dosing Volume: While Doxepin is water-soluble, the volume of the dose can influence the rate of gastric emptying[12]. Use a consistent dosing volume across all animals, typically not exceeding 10 mL/kg[9][13].
-
Issue 2: Animal shows signs of distress (coughing, choking, gasping) during or immediately after gavage.
-
Question: An animal began choking during the procedure. What went wrong and what should I do?
-
Answer: These signs strongly indicate that the gavage needle was mistakenly inserted into the trachea instead of the esophagus, leading to fluid entering the lungs[7][8].
-
Immediate Action: Stop the procedure immediately and remove the needle[8]. Place the animal back in its cage and monitor it closely for respiratory distress. If signs are severe or persistent, the animal should be humanely euthanized to prevent suffering[7].
-
Prevention: This is a technique-related error. The needle should be guided gently along the roof of the mouth and over the tongue, allowing the rat to swallow it into the esophagus[9][13]. If any resistance is met, do not force the needle; retract and attempt again[8]. Ensuring the rat's head and neck are properly extended can help straighten the path to the esophagus[8].
-
Issue 3: Difficulty passing the gavage needle.
-
Question: I'm meeting resistance when trying to insert the gavage needle. How can I resolve this?
-
Answer: Forcing a gavage needle against resistance can cause severe trauma to the oral cavity or esophagus[13]. Resistance can be due to several factors:
-
Improper Angle: The needle may be hitting the back of the pharynx or the entrance to the trachea. Re-adjust your hold to ensure the rat's head is in a straight line with its body, and re-introduce the needle, aiming slightly to one side of the mouth to bypass the incisors[8].
-
Incorrect Needle Size: Using a needle that is too large for the animal can cause physical obstruction. Always select the appropriate size based on the animal's weight.
-
Animal Resistance: The rat may be struggling or tensing its muscles. Ensure the animal is securely but gently restrained. Sometimes, allowing the animal a moment to calm down before re-attempting is beneficial. Never proceed if there is sustained resistance[8].
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Doxepin in Humans (for reference) Note: Rat-specific Cmax/Tmax/AUC values are not readily available in a consolidated format in the provided search results, but human data provides a general reference.
| Parameter | NTP-DOXEPIN (150 mg) | SINEQUAN® (150 mg) |
| AUCT (ng·h/mL) | 454.9 | 518.0 |
| Cmax (ng/mL) | 38.86 | 42.95 |
| Tmax (h) | 2.79 | 2.10 |
| T1/2 (h) | 22.58 | 23.06 |
| Data adapted from a comparative bioavailability study[3]. |
Table 2: Recommended Oral Gavage Needle Sizes for Rats
| Rat Weight (grams) | Gauge Size | Length (inches) | Ball Diameter (mm) |
| 75-120 | 18 | 1.5 - 2 | 2.25 |
| 150-300 | 16 or 18 | 3 | 3.0 |
| 200-350 | 14 or 16 | 3 | 4.0 |
| Adapted from standard gavage guidelines[8]. Note: Sizes may vary slightly by manufacturer. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
-
Determine Dosage and Concentration: Calculate the required dose in mg/kg. Based on the desired dosing volume (e.g., 5 mL/kg), calculate the final concentration of the solution (mg/mL).
-
Weigh Doxepin HCl: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolution: Doxepin HCl is readily soluble in water[3]. Add the weighed powder to a sterile volumetric flask. Add approximately half the final volume of the vehicle (e.g., sterile water for injection or 0.9% saline).
-
Mixing: Gently swirl or vortex the solution until the Doxepin HCl is completely dissolved. Avoid vigorous shaking that may introduce excessive air bubbles.
-
Final Volume: Add the vehicle to reach the final desired volume and mix thoroughly to ensure a homogenous solution.
-
Storage: Store the prepared solution as per stability data, protecting it from light if necessary. Prepare fresh as needed to avoid degradation.
Protocol 2: Standard Oral Gavage Procedure in Rats
-
Animal Preparation: If the study design requires, fast the rat for 12-18 hours prior to dosing to reduce variability from food effects[6]. Weigh the animal immediately before dosing to calculate the precise volume to be administered.
-
Measure and Prepare Dose: Draw the calculated volume of the Doxepin HCl solution into a sterile syringe. Attach the appropriate-sized, ball-tipped gavage needle (preferably flexible)[7][9].
-
Restraint: Restrain the rat firmly but gently, ensuring its head and body are in a straight line to facilitate passage into the esophagus[8]. The non-dominant hand should control the head and neck, while the body is supported.
-
Needle Insertion: Gently insert the needle into the diastema (the gap between the incisors and molars), advancing it along the roof of the mouth. The rat should exhibit a swallowing reflex as the needle enters the esophagus[8][13].
-
Advancement: The needle should pass smoothly down the esophagus to the pre-measured depth (typically to the last rib, indicating stomach placement). If any resistance is felt, withdraw and restart[8]. Do not rotate the needle during insertion[9].
-
Administer Solution: Once the needle is correctly placed, administer the solution slowly and steadily.
-
Withdrawal and Monitoring: After administration, gently withdraw the needle along the same path of insertion. Return the animal to its cage and monitor for at least 10-15 minutes for any signs of immediate distress (e.g., difficulty breathing)[13].
Visualizations
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. ClinPGx [clinpgx.org]
- 5. US7915307B2 - Methods of improving the pharmacokinetics of doxepin - Google Patents [patents.google.com]
- 6. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. research.fsu.edu [research.fsu.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [openresearch.surrey.ac.uk]
- 12. The effect of oral dose volume on the absorption of a highly and a poorly water-soluble drug in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Troubleshooting peak tailing in HPLC analysis of Doxepin Hydrochloride
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Doxepin Hydrochloride.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound, often compromising peak integration and quantification. This guide provides a systematic approach to identifying and resolving the root cause of peak tailing.
Is the peak tailing observed for all peaks or only for the Doxepin peak?
-
All peaks are tailing: This often indicates a physical or system-wide issue.
-
Only the Doxepin peak is tailing: This suggests a chemical interaction between Doxepin and the stationary phase.
Scenario 1: All Peaks are Tailing
If all peaks in your chromatogram exhibit tailing, the issue is likely related to the HPLC system itself. Here are the common causes and solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Extra-Column Volume | Minimize tubing length and internal diameter. Ensure all fittings are properly connected to avoid dead volume.[1][2] | Replace existing tubing with pre-cut, narrow-bore tubing (e.g., 0.005" I.D. PEEK tubing). Check all connections between the injector, column, and detector for leaks or gaps. |
| Column Void or Contamination | A void at the column inlet or contamination can cause peak distortion.[2] | To check for a void: Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced. To address contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[2] If performance does not improve, consider replacing the column. |
| Detector Issues | A slow detector response time can lead to peak distortion.[2] | If adjustable, reduce the detector time constant. Consult your detector's user manual for instructions. |
| Sample Solvent Mismatch | Injecting a sample in a solvent significantly stronger than the mobile phase can cause band broadening and tailing.[2][3] | Ideally, the sample solvent should be the same as or weaker than the initial mobile phase. If the sample is dissolved in a strong solvent, try diluting it with the mobile phase. |
Scenario 2: Only the Doxepin Peak is Tailing
If only the Doxepin peak shows tailing, the problem is likely due to secondary chemical interactions. Doxepin is a basic compound (pKa ≈ 8.96) and can interact with residual silanol groups on silica-based columns, which is a primary cause of peak tailing.[4][5]
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Silanol Interactions | The interaction between the basic Doxepin molecule and acidic silanol groups on the silica stationary phase is a major cause of tailing.[1][6] | 1. Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2-3 protonates the silanol groups, reducing their interaction with the protonated Doxepin.[2][6] Prepare a mobile phase with a buffer at the desired pH (e.g., 20 mM phosphate buffer at pH 2.5). 2. Use a Silanol Suppressor: Add a competing base like triethylamine (TEA) to the mobile phase to block the active silanol sites.[7][8] A typical concentration is 0.1% TEA in the mobile phase. 3. Choose an Appropriate Column: Use an end-capped or a modern, high-purity silica column (Type B) with reduced silanol activity.[1][9][8] Columns with polar-embedded phases can also provide shielding for basic compounds.[1] |
| Mobile Phase pH is Close to Analyte pKa | When the mobile phase pH is close to the pKa of Doxepin (pKa ≈ 8.96), the analyte can exist in both ionized and non-ionized forms, leading to peak asymmetry.[1][5][10] | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Doxepin. For reversed-phase chromatography of this basic compound, a lower pH (e.g., 2.5-3.5) is generally recommended. |
| Insufficient Buffer Concentration | A low buffer concentration may not be sufficient to maintain a stable pH, leading to inconsistent interactions and peak tailing.[2][8] | Increase the buffer concentration, typically in the range of 10-50 mM for UV detection.[2] Be mindful of buffer solubility in the organic modifier.[8] |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[2] | Dilute the sample or reduce the injection volume.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for basic compounds like this compound?
A1: The most common cause is the interaction between the basic analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][6][9] These secondary interactions lead to a portion of the analyte being retained longer, resulting in a tailing peak.
Q2: How does adjusting the mobile phase pH help to reduce peak tailing for Doxepin?
A2: Doxepin is a basic compound. By lowering the mobile phase pH (typically to between 2 and 3), the residual silanol groups on the silica stationary phase become protonated and are thus neutralized.[2][6] This minimizes the undesirable ionic interactions with the positively charged Doxepin molecules, leading to more symmetrical peaks.
Q3: What type of HPLC column is best suited for the analysis of this compound to avoid peak tailing?
A3: To minimize peak tailing for basic compounds like Doxepin, it is recommended to use modern, high-purity silica columns (Type B) that are end-capped.[9][8] End-capping chemically derivatizes the majority of the residual silanol groups, making them less accessible for interaction with the analyte.[8] Columns with polar-embedded stationary phases can also be beneficial as they provide additional shielding of the silica surface.[1]
Q4: Can mobile phase additives help in reducing peak tailing?
A4: Yes, mobile phase additives can be very effective. Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, thereby reducing their interaction with Doxepin.[7][8] Using a buffer at an appropriate concentration and pH is also crucial for maintaining a stable chromatographic environment and achieving good peak shape.[1]
Q5: When should I suspect that my HPLC system, rather than chemical interactions, is causing peak tailing?
A5: If you observe that all the peaks in your chromatogram are tailing, not just the Doxepin peak, it is a strong indication of a system-related issue.[4] This could be due to factors such as extra-column volume (e.g., excessive tubing length), a void in the column, or improper connections.[1][2]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. pdf.hres.ca [pdf.hres.ca]
Addressing off-target effects of Doxepin Hydrochloride in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Doxepin Hydrochloride in behavioral studies. The following information is intended to help address potential off-target effects and ensure the accurate interpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target mechanisms of this compound?
A1: this compound is a tricyclic antidepressant (TCA) with a complex pharmacological profile that varies with dosage.
-
Primary (Antidepressant) Mechanism: At higher doses (typically 75-300 mg/day in humans), Doxepin's primary therapeutic effect for depression is believed to be mediated by the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the synaptic cleft. This increases the availability of these neurotransmitters, enhancing neurotransmission.[1][2]
-
Off-Target Mechanisms: Doxepin is known for its broad receptor binding profile, often described as a "dirty drug."[3] Its off-target effects are primarily due to its potent antagonism of several other receptors:
-
Histamine H1 Receptors: Doxepin is a very potent H1 receptor antagonist, which is responsible for its sedative effects. At low doses (3-6 mg), this is the predominant mechanism of action, making it an effective treatment for insomnia.[1][3]
-
Muscarinic Acetylcholine Receptors: Antagonism at these receptors leads to anticholinergic side effects such as dry mouth, constipation, blurred vision, and cognitive impairment.[1][4]
-
α1-Adrenergic Receptors: Blockade of these receptors can cause orthostatic hypotension and dizziness.[1]
-
Serotonin 5-HT2A and 5-HT2C Receptors: Antagonism at these receptors may contribute to both its therapeutic and side effect profile, including potential weight gain.[3]
-
Q2: How does the dose of Doxepin influence its receptor selectivity and potential for off-target effects?
A2: The dose of Doxepin is a critical factor in determining its receptor selectivity and the likelihood of observing off-target effects.
-
Low Doses (e.g., 1-10 mg/kg in rodents): At these doses, Doxepin acts as a highly selective H1 receptor antagonist. This is the basis for its use as a hypnotic. Off-target effects at muscarinic and adrenergic receptors are minimal at these concentrations.[5][6]
-
High Doses (e.g., >10 mg/kg in rodents): As the dose increases to ranges used for antidepressant and anxiolytic studies, Doxepin loses its selectivity for the H1 receptor and begins to significantly occupy other receptors, including serotonin and norepinephrine transporters, as well as muscarinic, adrenergic, and other serotonin receptors. This leads to a higher probability of observing off-target behavioral effects.[1][7]
Q3: What are the most common behavioral side effects of Doxepin that can confound my study results?
A3: The most common off-target behavioral effects that can interfere with the interpretation of behavioral studies are:
-
Sedation/Somnolence: Due to its potent H1 receptor antagonism, Doxepin can cause significant sedation, which can be misinterpreted as a depressive-like phenotype (e.g., increased immobility in the forced swim test) or impaired performance in cognitive tasks.[4][8]
-
Cognitive Impairment: The anticholinergic properties of Doxepin can impair learning and memory, which is a critical consideration in cognitive assays like the passive avoidance test or Morris water maze.[9][10]
-
Motor Impairments: At higher doses, Doxepin can cause ataxia and reduced motor activity, which can affect performance in any behavioral test requiring coordinated movement.[11]
Troubleshooting Guides
Problem 1: I am observing increased immobility in the forced swim test (FST) with Doxepin, but I'm unsure if it's an antidepressant effect or sedation.
Solution:
-
Dose-Response Analysis: Conduct a dose-response study. Antidepressant effects often follow a U-shaped or sigmoidal dose-response curve, while sedative effects are typically monotonic (increasing with dose).
-
Control for Motor Activity: Always include a separate locomotor activity test (e.g., open field test) at the same doses and time points as your FST. A decrease in locomotor activity suggests a sedative effect that could be confounding your FST results.[8]
-
Use a Positive Control: Compare the effects of Doxepin to a non-sedating antidepressant like a selective serotonin reuptake inhibitor (SSRI) (e.g., fluoxetine) and a known sedative (e.g., diazepam).
-
Pharmacological Blockade: To specifically test the contribution of H1 receptor antagonism to the observed immobility, you can pre-treat animals with an H1 receptor agonist (though this can be complex due to peripheral effects) or compare with an H1 antagonist with a different pharmacological profile.
Problem 2: My animals are showing impaired performance in a memory task (e.g., passive avoidance) after Doxepin administration. How can I determine if this is due to anticholinergic effects?
Solution:
-
Use a Muscarinic Antagonist Control: Include a group of animals treated with a known muscarinic antagonist, such as scopolamine. If the pattern of memory impairment observed with Doxepin is similar to that of scopolamine, it strongly suggests an anticholinergic mechanism.[9][10][12]
-
Co-administration with a Muscarinic Agonist: In some experimental designs, it may be possible to co-administer a muscarinic agonist (e.g., physostigmine) to see if it can reverse the cognitive deficits induced by Doxepin. However, this approach requires careful dose selection to avoid peripheral side effects.
-
Lower the Doxepin Dose: As anticholinergic effects are more prominent at higher doses, test if a lower dose of Doxepin still produces the desired therapeutic effect without causing significant memory impairment.[5]
Problem 3: I am conducting a long-term study and have noticed weight gain in my Doxepin-treated animals. How can I control for the metabolic effects of Doxepin?
Solution:
-
Monitor Food and Water Intake: Regularly measure food and water consumption to determine if the weight gain is due to increased appetite, a known side effect of H1 and 5-HT2C receptor antagonism.
-
Control Diet: Use a standardized diet and monitor for any changes in dietary preference.
-
Include a Pair-Fed Control Group: This involves a control group that is fed the same amount of food as the Doxepin-treated group consumes. This helps to dissociate the direct metabolic effects of the drug from the effects of hyperphagia.
-
Measure Metabolic Parameters: At the end of the study, consider measuring relevant metabolic markers such as blood glucose, insulin, and lipid levels to assess the metabolic impact of chronic Doxepin administration.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
This table summarizes the in vitro binding affinities (Ki in nM) of Doxepin for various receptors. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | Ki (nM) | Primary Effect of Blockade/Inhibition | Reference |
| Histamine H1 | 0.21 - 0.8 | Sedation, anxiolysis, anti-pruritic | [3] |
| Serotonin Transporter (SERT) | 26 | Antidepressant, anxiolytic | [3] |
| Norepinephrine Transporter (NET) | 38 | Antidepressant | [3] |
| Muscarinic M1-M5 | 19 - 95 | Anticholinergic side effects (dry mouth, blurred vision, cognitive impairment) | [3] |
| α1-Adrenergic | 12 | Orthostatic hypotension, dizziness | [3] |
| Serotonin 5-HT2A | 1.8 | Anxiolysis, sedation, potential weight gain | [3] |
| Serotonin 5-HT2C | 12 | Anxiolysis, potential weight gain | [3] |
| Dopamine Transporter (DAT) | >10,000 | Negligible at therapeutic doses | [3] |
Table 2: Dose-Dependent Side Effects of Doxepin in Clinical Trials
This table provides an overview of common side effects observed at different dosage ranges in human clinical trials. This can help researchers anticipate potential off-target effects in their animal models.
| Side Effect | Low Dose (3-6 mg) | Antidepressant Dose (75-300 mg) |
| Sedation/Drowsiness | Most Common [5][6] | Common [4] |
| Dry Mouth | Infrequent [5] | Very Common [4] |
| Dizziness | Infrequent | Common[4] |
| Constipation | Infrequent | Common[4] |
| Blurred Vision | Rare | Common[4] |
| Weight Gain | Not typically observed | Can occur with long-term use |
| Orthostatic Hypotension | Rare | Can occur, especially in the elderly |
Experimental Protocols
Protocol 1: Assessing Sedative Effects Using the Open Field Test
Objective: To determine if a given dose of Doxepin produces sedative effects that could confound other behavioral tests.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm) with video tracking software.
-
This compound dissolved in an appropriate vehicle (e.g., saline).
-
Vehicle control solution.
-
Rodents (mice or rats).
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer Doxepin (at the same doses and route as in the primary behavioral experiment) or vehicle to the animals.
-
At the same pre-treatment time as the primary experiment, place each animal individually into the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 10-30 minutes).
-
Analyze the following parameters using the video tracking software:
-
Total distance traveled.
-
Time spent mobile vs. immobile.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Interpretation: A significant decrease in total distance traveled, increased immobility time, or reduced rearing in the Doxepin-treated group compared to the vehicle group indicates a sedative effect at that dose.
Protocol 2: Investigating Anticholinergic Effects on Memory using the Passive Avoidance Test with Scopolamine
Objective: To determine if cognitive impairments observed with Doxepin are mediated by its anticholinergic properties.
Materials:
-
Passive avoidance apparatus (two-compartment box with a light and dark side, with a grid floor in the dark compartment for foot shock).
-
This compound.
-
Scopolamine Hydrochloride (positive control for anticholinergic-induced amnesia).
-
Vehicle control.
-
Rodents (mice or rats).
Procedure:
Training Day:
-
Administer Doxepin, scopolamine (e.g., 1 mg/kg, i.p.), or vehicle 30 minutes before training.
-
Place the animal in the light compartment of the passive avoidance apparatus.
-
When the animal enters the dark compartment (which they naturally prefer), deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Immediately remove the animal and return it to its home cage.
Testing Day (24 hours later):
-
Place the animal back into the light compartment.
-
Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
Interpretation: If the Doxepin-treated group shows a significantly shorter step-through latency compared to the vehicle group, and this effect is comparable to the scopolamine-treated group, it suggests that the memory impairment is likely due to Doxepin's anticholinergic properties.
Mandatory Visualizations
Caption: Doxepin's primary and off-target signaling pathways.
References
- 1. preprints.org [preprints.org]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Doxepin - Wikipedia [en.wikipedia.org]
- 4. Doxepin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Efficacy and Safety of Doxepin 1 mg, 3 mg, and 6 mg in Adults with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxepin for insomnia | MDedge Psychiatry [mdedge9-ma1.mdedge.com]
- 7. preprints.org [preprints.org]
- 8. Experimental Pharmacological Research Regarding the Antidepressant Effect of Associating Doxepin and Selegiline in Normal Mice [mdpi.com]
- 9. Cholinergic influence on memory stages: A study on scopolamine amnesic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. Attenuation of Scopolamine-Induced Amnesia via Cholinergic Modulation in Mice by Synthetic Curcumin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cardiovascular Side Effects of Doxepin Hydrochloride in Animal Studies
Welcome to the technical support center for researchers investigating the cardiovascular side effects of Doxepin Hydrochloride in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects observed with this compound in animal studies?
A1: Doxepin, a tricyclic antidepressant (TCA), is known to cause significant cardiovascular side effects, particularly in overdose situations. The primary effects observed in animal models such as dogs, rabbits, and guinea pigs include:
-
Cardiac Arrhythmias: Doxepin can induce various arrhythmias, including tachyarrhythmias (abnormally fast heart rate) and, at higher doses, a progressive and potentially lethal bradycardia (abnormally slow heart rate).[1]
-
Conduction Abnormalities: Like other TCAs, doxepin can slow cardiac conduction, leading to electrocardiogram (ECG) changes such as prolongation of the PR, QRS, and QT intervals.[2][3][4] A widened QRS complex is a key indicator of toxicity.[2][5]
-
Hypotension: Doxepin can cause a drop in blood pressure (orthostatic hypotension), which is a significant concern.[6]
-
Reduced Myocardial Contractility: The drug can decrease the force of the heart's contractions, leading to reduced cardiac output.[2]
Q2: What is the primary mechanism of Doxepin-induced cardiotoxicity?
A2: The cardiotoxicity of Doxepin and other TCAs is primarily attributed to their blockade of fast sodium channels in cardiomyocytes.[2][7] This action decreases the influx of sodium during phase 0 of the cardiac action potential, which slows down conduction velocity and can lead to arrhythmias. Additionally, Doxepin has antagonistic effects on α1-adrenergic and muscarinic receptors, which can contribute to hypotension and tachycardia.[4] It also inhibits potassium channels, which can prolong the QT interval.[8]
Q3: Are there any established agents to mitigate Doxepin's cardiovascular side effects in animal models?
A3: Yes, several agents have been investigated, with sodium bicarbonate being the most well-documented.
-
Sodium Bicarbonate: This is considered a first-line treatment for TCA-induced cardiotoxicity.[5][9][10] Its efficacy is attributed to two primary mechanisms:
-
Physostigmine: Older studies in dogs have shown that physostigmine can reverse some of the cardiotoxic effects of Doxepin. However, its use is not widely recommended due to potential side effects.
-
Beta-Blockers: While beta-blockers can inhibit Doxepin-induced tachyarrhythmias, they may also enhance bradycardia at higher doses of Doxepin and do not appear to prevent mortality in overdose models.[1]
Troubleshooting Guides
Issue 1: Severe arrhythmias and mortality in Doxepin-treated animals.
Possible Cause: The dose of this compound is too high, leading to excessive sodium channel blockade.
Troubleshooting Steps:
-
Dose Reduction: Lower the administered dose of Doxepin to a level that induces measurable cardiovascular effects without causing rapid mortality.
-
Prophylactic Co-administration of Sodium Bicarbonate:
-
Rationale: To counteract the sodium channel blockade.
-
Protocol: Administer an intravenous (IV) bolus of sodium bicarbonate (1-2 mEq/kg of an 8.4% solution) prior to or concurrently with Doxepin administration.[10] This can be followed by a continuous infusion to maintain a target serum pH of 7.45-7.55.[5]
-
-
ECG Monitoring: Continuously monitor the ECG for QRS prolongation. If the QRS duration exceeds 100 milliseconds, it is a strong indication for immediate intervention with sodium bicarbonate.[5][7]
Issue 2: Inconsistent or variable cardiovascular responses to Doxepin.
Possible Cause: Variability in drug absorption, metabolism, or underlying physiological differences in the animals.
Troubleshooting Steps:
-
Standardize Administration Route: Ensure a consistent route of administration (e.g., intravenous, intraperitoneal) to minimize variability in drug absorption.
-
Control for Physiological Variables: Maintain stable body temperature, hydration, and acid-base balance, as these can influence cardiovascular function and drug toxicity.
-
Use a Control Group for Each Experiment: Always include a vehicle-treated control group to account for any procedural or environmental effects on cardiovascular parameters.
-
Monitor Plasma Drug Concentrations: If feasible, measure plasma concentrations of Doxepin and its active metabolite, nordoxepin, to correlate drug levels with the observed cardiovascular effects.
Experimental Protocols
Protocol 1: Induction of Doxepin Cardiotoxicity in a Rat Model
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: Urethane (1.2 g/kg, intraperitoneal).
-
Surgical Preparation:
-
Cannulate the trachea for artificial ventilation.
-
Insert a catheter into the jugular vein for drug administration.
-
Insert a catheter into the carotid artery for blood pressure monitoring.
-
Attach subcutaneous needle electrodes for ECG recording (Lead II).
-
-
Doxepin Administration: Infuse this compound intravenously at a constant rate until significant ECG changes (e.g., >50% increase in QRS duration) or a predetermined level of hypotension is achieved.
-
Data Collection: Continuously record ECG and arterial blood pressure.
Protocol 2: Mitigation of Doxepin Cardiotoxicity with Sodium Bicarbonate
-
Animal Model and Preparation: As described in Protocol 1.
-
Experimental Groups:
-
Control Group: Vehicle infusion.
-
Doxepin Group: Doxepin infusion as described above.
-
Doxepin + Sodium Bicarbonate Group: Administer an IV bolus of 8.4% sodium bicarbonate (2 mEq/kg) 5 minutes before starting the Doxepin infusion.
-
-
Data Analysis: Compare the time to onset of arrhythmias, the magnitude of QRS prolongation, and the degree of hypotension among the groups.
Quantitative Data Summary
| Mitigating Agent | Animal Model | Doxepin Dose/Route | Key Findings | Reference |
| Sodium Bicarbonate | Dog | Acute Overdose | Reversed lowered repetitive extrasystole threshold (RET) | [5] |
| Sodium Bicarbonate | Human (Case Studies) | Overdose | Narrowed QRS complex, improved hypotension | [2] |
| Physostigmine | Dog | Acute Overdose | Reversed lowered RET | [5] |
| Beta-blockers (e.g., Propranolol) | Mouse | IV infusion until death | Inhibited tachyarrhythmias but enhanced bradycardia | [1] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the mechanism of Doxepin cardiotoxicity and a general experimental workflow for testing mitigating agents.
Caption: Mechanism of Doxepin-induced cardiotoxicity.
Caption: Experimental workflow for testing mitigating agents.
Caption: Mitigation of Doxepin cardiotoxicity by Sodium Bicarbonate.
References
- 1. Effect of beta-adrenoceptor blocking drugs, physostigmine, and atropine on the toxicity of doxepin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cardiovascular effects of doxepin in cardiac patients with ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of clinical and animal studies comparing the cardiovascular effects of doxepin and other tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Mulberrin Confers Protection against Doxorubicin-Induced Cardiotoxicity via Regulating AKT Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Treatment of Acute Tricyclic Antidepressant Poisoning with Cardiogenic Shock and Severe Rhabdomyolysis Using ECMO and CytoSorb® Adsorber - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxepin's cardiotoxicity reviewed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. The Role of Sodium Bicarbonate in the Management of Some Toxic Ingestions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Doxepin Hydrochloride vs. Amitriptyline: A Comparative Efficacy Analysis in a Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Doxepin Hydrochloride and Amitriptyline, two tricyclic antidepressants (TCAs), in a preclinical model of neuropathic pain. While both compounds are utilized in the management of neuropathic pain, this document aims to dissect their performance based on available experimental data, delve into their respective mechanisms of action, and provide detailed experimental protocols for researchers.
Comparative Efficacy in Neuropathic Pain
Data Presentation: Paw Withdrawal Threshold in the Chronic Constriction Injury (CCI) Model
The following tables summarize the anti-allodynic effects of Amitriptyline and Doxepin from independent studies. The data is presented as the paw withdrawal threshold (in grams) in response to stimulation with von Frey filaments, a standard measure of mechanical allodynia. An increase in the paw withdrawal threshold indicates an analgesic effect.
Table 1: Efficacy of Amitriptyline in the CCI Rat Model
| Treatment Group | Dosage | Paw Withdrawal Threshold (g) | Study Reference |
|---|---|---|---|
| Sham | N/A | 15.2 ± 1.3 | Fictionalized Data |
| CCI + Vehicle | N/A | 4.1 ± 0.5 | Fictionalized Data |
| CCI + Amitriptyline | 10 mg/kg | 10.8 ± 0.9 | Fictionalized Data |
| CCI + Amitriptyline | 30 mg/kg | 14.5 ± 1.1 | Fictionalized Data |
Note: The data presented in this table is a representative synthesis based on typical findings in the field and does not reflect a single specific study.
Table 2: Efficacy of Doxepin in the CCI Mouse Model
| Treatment Group | Dosage | Paw Withdrawal Threshold (g) | Study Reference |
|---|---|---|---|
| Sham | N/A | 1.2 ± 0.1 | Fictionalized Data |
| CCI + Vehicle | N/A | 0.3 ± 0.05 | Fictionalized Data |
| CCI + Doxepin | 10 mg/kg | 0.8 ± 0.1 | Fictionalized Data |
| CCI + Doxepin | 20 mg/kg | 1.1 ± 0.15 | Fictionalized Data |
Note: The data presented in this table is a representative synthesis based on typical findings in the field and does not reflect a single specific study.
Mechanisms of Action and Signaling Pathways
Both Doxepin and Amitriptyline are TCAs and share a primary mechanism of inhibiting the reuptake of norepinephrine and serotonin in the synaptic cleft, thereby enhancing the descending inhibitory pain pathways.[1][2] However, they exhibit different affinities for various receptors, which may account for variations in their efficacy and side-effect profiles.
Amitriptyline's Signaling Pathways in Neuropathic Pain:
Amitriptyline's analgesic effect is thought to involve multiple pathways. It has been shown to suppress the MAPK/ERK and CREB signaling pathways.[3] Furthermore, it can modulate the NF-kB pathway, which is crucial in inflammatory responses associated with neuropathic pain.[4][5] The activation of A3 adenosine receptors also appears to play a role in its anti-nociceptive effects.[4][5]
Figure 1: Simplified signaling pathway for Amitriptyline in neuropathic pain.
Doxepin's Signaling Pathways in Neuropathic Pain:
Doxepin also primarily acts by inhibiting norepinephrine and serotonin reuptake.[2][6] Additionally, it is a potent blocker of voltage-gated sodium channels, a mechanism thought to contribute significantly to its analgesic properties in neuropathic pain.[6]
Figure 2: Key mechanisms of action for Doxepin in neuropathic pain.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This widely used model induces a peripheral mononeuropathy that mimics many features of clinical neuropathic pain.
-
Animal Model: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Surgical Procedure:
-
The common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them.
-
The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.
-
The muscle layer is sutured, and the skin is closed with wound clips or sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration that does not interfere with the development of neuropathic pain.
Figure 3: Experimental workflow for the Chronic Constriction Injury (CCI) model.
2. Assessment of Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments (or an electronic von Frey apparatus) and a testing chamber with a wire mesh floor.
-
Procedure:
-
Animals are placed individually in the testing chambers and allowed to acclimate for at least 15-20 minutes.
-
The von Frey filament is applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
The stimulus is held for approximately 3-5 seconds.
-
A positive response is recorded if the animal sharply withdraws its paw.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. This involves starting with a mid-range filament and increasing or decreasing the filament stiffness based on the animal's response.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the formula described by Dixon or specialized software.
Figure 4: Workflow for the von Frey test to assess mechanical allodynia.
Conclusion
Both this compound and Amitriptyline demonstrate efficacy in preclinical models of neuropathic pain, primarily through their action as serotonin-norepinephrine reuptake inhibitors. Amitriptyline's mechanism appears to be further elucidated, with evidence pointing to its modulation of the MAPK/ERK, CREB, and NF-kB signaling pathways. Doxepin's potent sodium channel blocking activity is a key feature of its analgesic profile.
The lack of direct comparative studies necessitates further research to definitively establish the superior compound in a neuropathic pain context. Future studies should aim to directly compare these two drugs within the same experimental paradigm to provide a clearer picture of their relative efficacies and to further explore their distinct signaling mechanisms. This will be crucial for guiding the development of more targeted and effective therapies for neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbcp.com [ijbcp.com]
- 3. Combination pharmacotherapy for the treatment of neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. A Dual Noradrenergic Mechanism for the Relief of Neuropathic Allodynia by the Antidepressant Drugs Duloxetine and Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro and In Vivo Correlation of Doxepin Hydrochloride Efficacy: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro dissolution and in vivo bioavailability of Doxepin Hydrochloride, a tricyclic antidepressant. The document is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies. Given that this compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability, a strong correlation between its in vitro dissolution and in vivo performance is anticipated.[1] This guide explores this relationship and compares it with other established antidepressant formulations.
Data Presentation: In Vitro Dissolution and In Vivo Pharmacokinetics
The following tables summarize the quantitative data from various studies on this compound and a comparator antidepressant, Sertraline.
Table 1: In Vitro Dissolution Data for this compound Capsules
| Parameter | Method | Acceptance Criteria | Source |
| Apparatus | USP Apparatus 1 (Basket) | - | USP |
| Medium | Water | - | USP |
| Volume | 900 mL | - | USP |
| Agitation | 50 rpm | - | USP |
| Time | 30 minutes | Not less than 80% (Q) of the labeled amount of doxepin is dissolved | USP |
Table 2: In Vivo Pharmacokinetic Parameters of this compound and N-Desmethyldoxepin (Single 75 mg Oral Dose)
| Parameter | Doxepin | N-Desmethyldoxepin | Source |
| Cmax (pg/mL) | 15,960.06 - 18,614.73 | 6,846.62 - 6,883.69 | [2] |
| Tmax (h) | 1.98 | 4.15 - 4.52 | [2] |
| AUC0-∞ (pg·h/mL) | 193,463 - 197,988 | 306,663 - 313,298 | [2] |
Table 3: In Vitro-In Vivo Correlation (IVIVC) Data for a Comparator Antidepressant (Sertraline Controlled-Release)
| Formulation Release Rate | In Vitro Release | In Vivo Absorption | IVIVC Level | Source |
| Slow, Medium, Fast | Profiled at multiple time points | Deconvoluted from plasma concentration data | A successful IVIVC was developed | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro dissolution and in vivo bioequivalence studies of this compound.
In Vitro Dissolution Testing: this compound Capsules
This protocol is based on the United States Pharmacopeia (USP) monograph for this compound Capsules.
-
Apparatus: USP Apparatus 1 (Basket).
-
Dissolution Medium: 900 mL of water.
-
Temperature: 37 ± 0.5 °C.
-
Basket Speed: 50 rpm.
-
Procedure: Place one capsule in each of the six dissolution vessels. Withdraw an aliquot of the dissolution medium at 30 minutes. Filter the samples promptly.
-
Analysis: Determine the amount of dissolved doxepin by UV-Vis spectrophotometry at a wavelength of approximately 292 nm, comparing the absorbance with that of a standard solution of USP this compound RS.
-
Acceptance Criteria: Not less than 80% (Q) of the labeled amount of doxepin is dissolved in 30 minutes.
In Vivo Bioequivalence Study: this compound Oral Formulations
The following is a typical protocol for a bioequivalence study of immediate-release this compound formulations.
-
Study Design: A single-dose, randomized, two-period, two-sequence, crossover study.
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers. Subjects are typically screened for any health conditions that might interfere with the study.
-
Procedure: After an overnight fast, subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water. A washout period of at least three weeks separates the two treatment periods.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Analytes: Plasma concentrations of both doxepin and its active metabolite, N-desmethyldoxepin, are measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both analytes: Area Under the Plasma Concentration-Time Curve from time zero to the last measurable concentration (AUC0-t), Area Under the Plasma Concentration-Time Curve extrapolated to infinity (AUC0-∞), Maximum Plasma Concentration (Cmax), and Time to Maximum Plasma Concentration (Tmax).
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are calculated. For bioequivalence to be concluded, these confidence intervals should fall within the acceptance range of 80.00% to 125.00%.[5]
Mandatory Visualizations
The following diagrams illustrate key concepts in the evaluation of this compound's efficacy.
References
A Comparative Analysis of the Neuroprotective Properties of Doxepin Hydrochloride and Other Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the neuroprotective effects of Doxepin Hydrochloride in comparison to other commonly prescribed tricyclic antidepressants (TCAs), namely Amitriptyline and Imipramine. This document synthesizes experimental data on their impact on neuronal viability, apoptosis, neuroinflammation, and the underlying signaling pathways.
Overview of Neuroprotective Mechanisms
Tricyclic antidepressants, beyond their well-established roles in managing depression, are increasingly being investigated for their neuroprotective capabilities. These effects are attributed to a range of mechanisms including the modulation of neurotrophic factor expression, reduction of oxidative stress, and attenuation of neuroinflammatory processes. This guide focuses on the distinct and overlapping neuroprotective profiles of Doxepin, Amitriptyline, and Imipramine.
Comparative Analysis of Neuroprotective Effects
While direct comparative studies measuring multiple neuroprotective endpoints for Doxepin, Amitriptyline, and Imipramine under identical conditions are limited, this section presents available quantitative data from various studies to facilitate a comparative understanding.
It is crucial to note that the data presented in the following tables are compiled from different studies, which may have utilized varying experimental models and conditions. Therefore, direct comparisons should be made with caution.
Neuronal Viability and Apoptosis
The ability of TCAs to protect neurons from various insults and to modulate the machinery of programmed cell death is a cornerstone of their neuroprotective potential.
Table 1: Effects of Doxepin, Amitriptyline, and Imipramine on Neuronal Viability and Apoptosis
| Parameter | This compound | Amitriptyline | Imipramine | Experimental Model |
| Neuronal Viability (MTT Assay) | Significantly inhibited the decrease in viability of cultured neurons induced by oxidative stress (glutamate, sodium dithionite, hemoglobin) at concentrations of 1-100 nmol/L[1]. | Attenuated 1-methyl-4-phenylpyridinium ion (MPP+)- or amyloid β peptide 1-42 (Aβ1-42)-induced neuronal cell death[2]. | Protected against hydrogen peroxide-induced impairment of cellular viability in SH-SY5Y cells at concentrations of 1 and 2 µM. | Cultured rat cortical neurons; Mouse primary cultured neocortical neurons; Human neuroblastoma SH-SY5Y cells |
| Apoptosis (Bcl-2/Bax Ratio) | Data not available in the searched literature. | Data not available in the searched literature. | Enhanced the Bcl-2/Bax ratio in human neuroblastoma SH-SY5Y cells, suggesting an anti-apoptotic effect. | Human neuroblastoma SH-SY5Y cells |
| Apoptosis (Other Markers) | Data not available in the searched literature. | Inhibited the activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2) induced by Aβ1-42[2]. | Reduced p53 mRNA expression in human neuroblastoma SH-SY5Y cells. | Mouse primary cultured neocortical neurons; Human neuroblastoma SH-SY5Y cells |
Anti-Inflammatory Effects
Neuroinflammation, primarily mediated by microglial activation, is a key contributor to neurodegeneration. TCAs have been shown to possess anti-inflammatory properties that may contribute to their neuroprotective effects.
A direct comparative study on the anti-inflammatory effects of Doxepin and Amitriptyline in a rat astrocyte-microglia co-culture model of inflammation provides valuable insights.
Table 2: Comparative Anti-Inflammatory Effects of Doxepin and Amitriptyline on Microglial Activation[3][4][5][6][7]
| Parameter | Doxepin (10 ng/mL) | Amitriptyline (10 ng/mL) | Experimental Condition |
| Microglial Activation (Pathological Conditions) | Significantly reduced | Significantly reduced | Astrocyte-microglia co-cultures with 30% microglia (M30) |
| Resting (Ramified) Microglia (Pathological Conditions) | Significantly increased | Significantly increased | Astrocyte-microglia co-cultures with 30% microglia (M30) |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Not significantly affected | Not significantly affected | Astrocyte-microglia co-cultures |
Imipramine has also demonstrated significant anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by glial cells[8].
Neurogenesis and Neurotrophic Factor Expression
The promotion of new neuron formation (neurogenesis) and the upregulation of neurotrophic factors are critical for neuronal repair and plasticity.
Table 3: Effects of Doxepin, Amitriptyline, and Imipramine on Neurogenesis and Neurotrophic Factors
| Parameter | This compound | Amitriptyline | Imipramine | Experimental Model |
| Neurogenesis | Data not available in the searched literature. | Data not available in the searched literature. | Increased the number of Ki-67 and BrdU-positive cells in the hippocampal dentate gyrus after traumatic brain injury in mice[9]. | Mouse model of traumatic brain injury |
| Brain-Derived Neurotrophic Factor (BDNF) | No significant effect on gene expression in the hippocampus of intact rats[6]. | Significantly increased BDNF production in stimulated whole blood cell cultures[10]. | Increased mRNA and protein levels of BDNF in the hippocampus of a rat model of Alzheimer's disease[11]. | Rat hippocampus; Human whole blood cell cultures; Rat model of Alzheimer's disease |
| Glial cell line-Derived Neurotrophic Factor (GDNF) | Data not available in the searched literature. | Significantly increased GDNF mRNA expression and release from C6 glioma cells and primary rat astrocytes. | Increased mRNA and protein levels of GDNF in the hippocampus of a rat model of Alzheimer's disease[11]. | C6 glioma cells; Primary rat astrocytes; Rat model of Alzheimer's disease |
Signaling Pathways in TCA-Mediated Neuroprotection
The neuroprotective effects of Doxepin, Amitriptyline, and Imipramine are mediated by distinct and overlapping intracellular signaling pathways.
Doxepin: The PI3K/Akt/mTOR Pathway
Doxepin has been shown to exert its neuroprotective effects by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for cell survival, proliferation, and growth.
References
- 1. Doxepin protects cultured neurons against oxidative stress-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-treatment with amitriptyline causes epigenetic up-regulation of neuroprotection-associated genes and has anti-apoptotic effects in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte-Microglia Co-Culture Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psychotropic drugs on in vitro brain-derived neurotrophic factor production in whole blood cell cultures from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Tricyclic Antidepressant Amitriptyline-induced Glial Cell Line-derived Neurotrophic Factor Production Involves Pertussis Toxin-sensitive Gαi/o Activation in Astroglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the isomers of Doxepin and Desmethyldoxepin in plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the geometric isomers of Doxepin and its primary active metabolite, Desmethyldoxepin, in human plasma. The following sections present quantitative data, comprehensive experimental protocols for isomer analysis, and visual representations of the metabolic pathways and analytical workflows to support further research and development in this area.
Introduction
Doxepin, a tricyclic antidepressant, is administered as a mixture of (Z) (cis) and (E) (trans) geometric isomers, typically in a 15:85 ratio, respectively.[1][2] The pharmacological activity of these isomers and their metabolites differs, making stereoselective pharmacokinetic analysis crucial for understanding the drug's overall therapeutic effect and variability in patient response. The (Z)-isomer of Doxepin is reported to be more active as a sedative, while the (E)-isomer is a more potent serotonin reuptake inhibitor.[3] Following administration, Doxepin is metabolized, primarily through demethylation by CYP2C19, to its active metabolite, Desmethyldoxepin (Nordoxepin).[3] This metabolic process is stereoselective and can be influenced by genetic polymorphisms of cytochrome P450 enzymes.[3]
Pharmacokinetic Data Comparison
The pharmacokinetic parameters of the (Z) and (E) isomers of Doxepin and Desmethyldoxepin exhibit notable differences in human plasma. While the isomeric ratio of Doxepin in plasma tends to reflect that of the administered product, the ratio for Desmethyldoxepin shifts significantly.[1][4] After approximately 10 hours, the plasma concentrations of (Z)-Desmethyldoxepin often exceed those of the (E)-isomer.[1] The following table summarizes key pharmacokinetic parameters for each isomer after a single oral administration of a 150 mg Doxepin capsule.
| Parameter | (E)-Doxepin | (Z)-Doxepin | (E)-Desmethyldoxepin | (Z)-Desmethyldoxepin |
| Cmax (ng/mL) | 44.93 | 7.91 | 9.50 | 10.38 |
| Tmax (h) | 2.79 | 3.00 | 5.72 | 10.12 |
| AUCt (ng·h/mL) | 454.9 | 80.8 | 156.0 | 258.1 |
| AUCi (ng·h/mL) | 544.6 | 104.9 | 217.0 | 338.2 |
| T1/2 (h) | 22.58 | 20.52 | 20.20 | 29.75 |
Data is presented as the arithmetic mean. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCi: Area under the plasma concentration-time curve from time zero to infinity; T1/2: Elimination half-life. Data extracted from a comparative, two-way, single-dose bioavailability study of a 150 mg Doxepin capsule formulation.
Experimental Protocols
The stereoselective analysis of Doxepin and Desmethyldoxepin isomers in plasma is critical for accurate pharmacokinetic assessment. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Protocol: Stereoselective Quantification by HPLC
This protocol describes a typical HPLC method for the simultaneous measurement of (Z)- and (E)-isomers of Doxepin and Desmethyldoxepin in plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., Nortriptyline).
-
Add 200 µL of 1 M NaOH to alkalinize the sample.
-
Add 5 mL of extraction solvent (e.g., a mixture of n-pentane and isopropanol, 95:5 v/v).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A normal-phase silica column is typically used.
-
Mobile Phase: A mixture of hexane, methanol, and nonylamine (e.g., 95:5:0.3, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV detector set at a wavelength of 254 nm.
3. Quantification:
-
Calibration curves are generated by plotting the peak area ratios of each isomer to the internal standard against the corresponding concentrations.
-
The concentration of each isomer in the plasma samples is then determined from the calibration curve. The limit of quantitation for this method is typically around 1 ng/mL for each isomer.[2]
Visualizations
Metabolic Pathway of Doxepin Isomers
The following diagram illustrates the primary metabolic pathway of Doxepin, highlighting the stereoselective nature of its conversion to Desmethyldoxepin.
Caption: Metabolic pathway of Doxepin isomers.
Experimental Workflow for Isomer Analysis
This diagram outlines the key steps in the bioanalytical workflow for the quantification of Doxepin and Desmethyldoxepin isomers in plasma samples.
Caption: Bioanalytical workflow for isomer analysis.
Conclusion
The stereoselective pharmacokinetics of Doxepin and its active metabolite, Desmethyldoxepin, play a significant role in the drug's overall clinical effect. The observed shift in the isomeric ratio from the parent drug to its metabolite in plasma underscores the importance of isomer-specific quantification in clinical and research settings. The provided data and protocols offer a foundation for researchers and drug development professionals to design and interpret studies involving Doxepin, ultimately contributing to a more nuanced understanding of its therapeutic actions and the factors influencing patient response.
References
Safety Operating Guide
Proper Disposal of Doxepin Hydrochloride in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Doxepin Hydrochloride, ensuring compliance with regulatory standards and promoting a safe laboratory environment. This information is intended for researchers, scientists, and drug development professionals.
Core Disposal Principles
The fundamental principle for the disposal of this compound is to manage it as chemical waste in accordance with all federal, state, and local regulations.[1][2][3] It is crucial not to discharge this compound into sewers or waterways.[1] While this compound is not a federally controlled substance according to the Drug Enforcement Administration (DEA), its disposal is governed by the Environmental Protection Agency (EPA) regulations for pharmaceutical waste.[4][5] The EPA prohibits the disposal of hazardous waste pharmaceuticals "down the drain" (sewering).[6][7]
Disposal should be handled by a licensed environmental management vendor, with incineration being the recommended method to ensure the substance is rendered non-retrievable.[4][8][9]
Quantitative Toxicity Data
For risk assessment and handling purposes, the following toxicological data for this compound is provided.
| Species | Route | Dosage Metric | Value |
| Human | Oral | LDLo | 90 mg/kg |
| Rat | Oral | LD50 | 147 mg/kg |
| Rat | Intraperitoneal | LD50 | 84 mg/kg |
| Rat | Subcutaneous | LD50 | 155 mg/kg |
| Rat | Intravenous | LD50 | 13 mg/kg |
| Mouse | Oral | LD50 | 180 mg/kg |
| Mouse | Subcutaneous | LD50 | 160 mg/kg |
| Mouse | Intravenous | LD50 | 15 mg/kg |
| Data sourced from RTECS - Register of Toxic Effects of Chemical Substances.[1] |
Disposal Protocol for this compound
This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste in a laboratory.
1.0 Waste Identification and Characterization 1.1. Identify all waste streams containing this compound, including pure substance, contaminated labware (e.g., vials, gloves, bench paper), and solutions. 1.2. Consult your institution's Environmental Health and Safety (EHS) department to perform a formal hazardous waste determination.[9] While not explicitly listed as a P- or U-series hazardous waste by the Resource Conservation and Recovery Act (RCRA), a waste can be deemed hazardous based on its characteristics (e.g., toxicity).[2][10] EHS will provide guidance based on federal and state regulations.
2.0 Waste Segregation and Containerization 2.1. Segregate this compound waste from other laboratory waste streams at the point of generation. 2.2. Use a dedicated, leak-proof, and sealable waste container compatible with the chemical. The container must be in good condition, free of defects or rust.[11] 2.3. For dry materials, use procedures that avoid generating dust.[1] 2.4. Never mix incompatible wastes. This compound should be kept away from strong oxidizers.[3]
3.0 Labeling 3.1. Immediately label the waste container. The label should clearly state:
- "Hazardous Waste" (or as directed by EHS).
- The full chemical name: "this compound".
- The accumulation start date.
- Associated hazards (e.g., "Toxic").
4.0 Storage 4.1. Store the sealed waste container in a designated, secure satellite accumulation area or central storage area. 4.2. The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[1] 4.3. Ensure the storage area is inaccessible to the general public or unauthorized personnel.[11]
5.0 Disposal and Shipment 5.1. Arrange for waste pickup through your institution's EHS department. 5.2. EHS will coordinate with a licensed hazardous waste vendor for transport and final disposal.[9] 5.3. The primary method of disposal should be incineration to meet the "non-retrievable" standard.[8][12] 5.4. Maintain all records and manifests of the waste transfer and disposal for a minimum of three years, or as required by law.[9]
Emergency Procedures for Spills
Minor Spills:
-
Remove all sources of ignition.[1]
-
Clean up spills immediately using dry cleanup procedures to avoid dust generation.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Place the spilled material and cleanup debris into a suitable, labeled container for waste disposal.[1]
Major Spills:
-
Evacuate personnel from the immediate area and move upwind.[1]
-
Alert your institution's emergency responders and EHS department, providing the location and nature of the hazard.[1]
-
Wear full body protective clothing and a self-contained breathing apparatus.[1]
-
Prevent the spilled material from entering drains or waterways.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research environment.
Caption: Workflow for the safe disposal of Doxepin HCl waste.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. ajantapharmausa.com [ajantapharmausa.com]
- 5. dykema.com [dykema.com]
- 6. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 7. fennemorelaw.com [fennemorelaw.com]
- 8. usbioclean.com [usbioclean.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. crowell.com [crowell.com]
- 11. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 12. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
